ethyl (2E,4E)-2,4-tetradecadienoate
Description
Properties
Molecular Formula |
C16H28O2 |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
ethyl (2E,4E)-tetradeca-2,4-dienoate |
InChI |
InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h12-15H,3-11H2,1-2H3/b13-12+,15-14+ |
InChI Key |
KMLFJWKLFIQNGY-SQIWNDBBSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C(=O)OCC |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Comparative Analysis of 2,4-Dienoate Kairomones
This guide serves as a comparative technical analysis between the industry-standard "Pear Ester" (Ethyl (2E,4Z)-2,4-decadienoate) and its heavy-chain, geometric analog: Ethyl (2E,4E)-2,4-tetradecadienoate .[1][2]
This document is structured to assist chemical ecologists and formulation scientists in understanding the Structure-Activity Relationships (SAR) that dictate why specific chain lengths and geometries are critical for semiochemical efficacy.[1][2]
Subject: Ethyl (2E,4E)-2,4-tetradecadienoate vs. Pear Ester Analogs Context: Semiochemical Synthesis & Molecular Interaction[1][2]
Executive Summary: The Structural Divergence
The "Pear Ester" (Ethyl (2E,4Z)-2,4-decadienoate) is the gold standard kairomone for monitoring Cydia pomonella (Codling Moth).[2] Its efficacy relies on a precise "lock-and-key" fit within the insect's Odorant Binding Proteins (OBPs) and olfactory receptors.[1][2]
The analog , Ethyl (2E,4E)-2,4-tetradecadienoate , represents a significant structural deviation in two dimensions:
-
Chain Elongation: Extension from C10 (deca) to C14 (tetradeca), increasing lipophilicity and reducing volatility.[2]
-
Geometric Isomerism: A shift from the biologically active (2E,4Z) configuration to the thermodynamically stable (2E,4E) configuration.[2]
While the C10 (E,Z) ester acts as a potent attractant, the C14 (E,E) analog serves as a critical probe for defining the steric limits of the olfactory binding pocket.
Chemical Architecture & Physical Properties[1][2][3]
To understand the behavior of these molecules in the field, we must first analyze their physicochemical profiles. The C14 analog exhibits a significantly lower vapor pressure, altering its release rate from septa/dispensers.
Table 1: Comparative Physicochemical Profile[1][2]
| Property | Pear Ester (Standard) | Target Analog | Implication |
| IUPAC Name | Ethyl (2E,4Z)-2,4-decadienoate | Ethyl (2E,4E)-2,4-tetradecadienoate | Analog is the "heavy," all-trans variant.[1][2] |
| Carbon Backbone | C10 (Deca) | C14 (Tetradeca) | C14 is significantly more hydrophobic.[2] |
| Geometry | 2E, 4Z | 2E, 4E | (E,Z) is bent; (E,E) is linear/planar. |
| LogP (Est.) | ~4.0 | ~6.1 | C14 binds too tightly to non-polar matrices.[2] |
| Boiling Point | ~80°C (0.3 mmHg) | ~115°C (0.3 mmHg) | C14 requires heated injection ports for GC.[2] |
| Field Half-Life | Moderate (Volatile) | High (Persistent) | C14 is a "slow-release" candidate.[1][2] |
Synthetic Protocols: Stereoselective Pathways[1][2]
The synthesis of the (2E,4E) isomer is chemically distinct from the (2E,4Z) isomer. While the (E,Z) requires kinetic control (often using Still-Gennari modifications), the (2E,4E)-tetradecadienoate can be synthesized using thermodynamic control via the Horner-Wadsworth-Emmons (HWE) reaction.[1][2]
Protocol: Synthesis of Ethyl (2E,4E)-2,4-tetradecadienoate
Objective: Produce high-purity (E,E)-diene ester from aldehyde precursors.[1][2]
Reagents:
-
Substrate: (E)-2-dodecenal (Pre-installed double bond favors E,E product).
-
Reagent: Triethyl phosphonoacetate (TEPA).[2]
-
Base: Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS).[2]
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Activation:
-
In a flame-dried flask under Argon, suspend NaH (1.1 eq) in anhydrous THF at 0°C.
-
Dropwise add Triethyl phosphonoacetate (1.1 eq).[2] Stir for 30 min until gas evolution ceases and the solution turns clear/yellow.
-
-
Coupling (HWE Reaction):
-
Cool the solution to -78°C (to maximize stereoselectivity, though 0°C often suffices for E-isomers).[1][2]
-
Add (E)-2-dodecenal (1.0 eq) diluted in THF dropwise.
-
Mechanistic Note: The intermediate betaine collapses to form the double bond. The thermodynamic preference of the phosphonate group ensures the trans (E) alkene formation.
-
-
Reaction & Quench:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor via TLC (Hexane:EtOAc 9:1). Look for the disappearance of the aldehyde.
-
Quench with saturated NH₄Cl solution.[2]
-
-
Workup & Purification:
-
Extract with Diethyl Ether (3x).[2] Dry combined organics over MgSO₄.[2]
-
Purification: Silica gel flash chromatography.[1][2] Elute with Hexane/EtOAc (98:2).[2]
-
Validation: Verify (2E,4E) geometry via ¹H-NMR. The coupling constant (
) for the C4-C5 protons should be ~15 Hz (characteristic of trans), whereas (Z) would be ~11 Hz.[2]
-
Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and forward reaction flow.
Figure 1: Synthetic route favoring the thermodynamic (2E,4E) product via HWE coupling.
Molecular Mechanism: The "Tunnel" Hypothesis
Why does the tetradecadienoate (C14) analog typically fail to attract Cydia pomonella as effectively as the C10 Pear Ester? The answer lies in the Odorant Binding Proteins (OBPs) .
The Hydrophobic Tunnel Limit
Insect OBPs (specifically CpomPBP1 and CpomGOBP2 for Codling Moth) possess a central hydrophobic cavity.[2]
-
Optimal Fit: The C10 chain of the Pear Ester fits perfectly, allowing the polar ester head group to interact with specific serine/threonine residues near the pocket opening.
-
Steric Clash: The C14 chain of the tetradecadienoate is too long.[2] It hits the "back wall" of the binding pocket.
-
Consequence: This prevents the molecule from fully entering the pocket or induces a conformational change that the olfactory receptor (OR) does not recognize.
Visualization: OBP Binding Logic
This flowchart demonstrates the signal transduction failure mode for the C14 analog.
Figure 2: Comparative signal transduction pathway.[1][2] The C14 analog fails due to steric incompatibility with the OBP tunnel.
Experimental Validation: Electroantennography (EAG)
To confirm the biological activity (or lack thereof) of the synthesized tetradecadienoate, an EAG assay is required.
Protocol: EAG Comparative Assay
-
Preparation:
-
Dissolve compounds in HPLC-grade hexane.
-
Prepare serial dilutions: 0.1, 1, 10, and 100 µg/µl.
-
Load 10 µl onto filter paper strips placed inside Pasteur pipettes (stimulus cartridges).
-
-
Subject:
-
Stimulation:
-
Data Analysis:
References
-
Light, D. M., et al. (2001).[2] "Host plant volatiles that attract the codling moth, Cydia pomonella."[3][4][5] Naturwissenschaften.[2]
-
Knight, A. L., & Light, D. M. (2005).[2] "Factors affecting the differential capture of male and female codling moth in traps baited with ethyl (E,Z)-2,4-decadienoate." Environmental Entomology.
-
El-Sayed, A. M. (2024).[1][2] "The Pherobase: Database of Pheromones and Semiochemicals." Pherobase.
-
Tsuboi, S., et al. (1988).[2][3] "Stereoselective synthesis of ethyl (E,Z)-2,4-decadienoate." Organic Syntheses. [2]
-
USDA Agricultural Marketing Service. (2024). "Pear Ester Technical Report."
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- 3. 2-反-4-顺-癸二烯酸乙酯 technical, ≥97.0% (sum of isomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Apple volatiles synergize the response of codling moth to pear ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candidate Pheromone Receptors of the Red-Belted Clearwing Moth Synanthedon myopaeformis Bind Pear Ester and Other Semiochemicals | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2,4-Tetradecadienoate via the Wittig Reaction
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 2,4-tetradecadienoate, a key conjugated dienoate, utilizing the Wittig reaction. We present a detailed, step-by-step protocol, an in-depth analysis of the reaction mechanism, and critical insights into experimental best practices and troubleshooting. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust methodology for obtaining the target compound with high stereoselectivity. An overview of the Horner-Wadsworth-Emmons (HWE) reaction is also provided as a high-yielding alternative.
Introduction: The Strategic Synthesis of Conjugated Dienes
Ethyl 2,4-tetradecadienoate is a member of the conjugated dienoate family, a class of molecules with significant applications in the fields of flavor and fragrance chemistry, as well as being valuable intermediates in the synthesis of complex natural products and pharmaceuticals. The defining feature of this molecule is the conjugated diene system, which imparts unique chemical and physical properties.
The Wittig reaction stands as a cornerstone of synthetic organic chemistry for its remarkable ability to form carbon-carbon double bonds with exceptional regiochemical control.[1][2][3] It facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene by reacting it with a phosphorus ylide, also known as a Wittig reagent.[4] For the synthesis of α,β,γ,δ-unsaturated esters like ethyl 2,4-tetradecadienoate, a common and effective strategy involves the reaction of an α,β-unsaturated aldehyde with a stabilized phosphorus ylide.[5][6] This approach allows for the precise construction of the conjugated system.
This guide will focus on the reaction between 2-dodecenal and the stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, to yield the target dienoate.
Reaction Mechanism and Stereoselectivity
The efficacy of the Wittig reaction lies in its well-defined mechanism, which proceeds through several key stages. The thermodynamic driving force for the entire process is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic carbon of the phosphorus ylide attacking the electrophilic carbonyl carbon of the aldehyde.[3][8]
-
Betaine/Oxaphosphetane Formation: This attack leads to a dipolar, zwitterionic intermediate known as a betaine. The betaine rapidly undergoes ring-closure to form a four-membered heterocyclic intermediate, the oxaphosphetane.[1][3][9][10] Modern understanding suggests that for lithium-free reactions, the oxaphosphetane may form directly via a [2+2] cycloaddition.[1]
-
Decomposition: The oxaphosphetane intermediate is unstable and spontaneously decomposes, breaking the carbon-phosphorus and carbon-oxygen single bonds to form the new carbon-carbon double bond (the alkene) and the stable triphenylphosphine oxide.
A crucial aspect of this synthesis is stereoselectivity. The ylide used, ethyl (triphenylphosphoranylidene)acetate, is a "stabilized" ylide due to the electron-withdrawing ester group. Stabilized ylides are known to predominantly yield the (E)-alkene isomer due to the reversibility of the initial addition steps, allowing the system to equilibrate to the more thermodynamically stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.[1][9][10]
Caption: General workflow of the Wittig reaction.
Detailed Experimental Protocol
This protocol details the synthesis of ethyl 2,4-tetradecadienoate from commercially available reagents.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier (Example) | Notes |
| 2-Dodecenal (E/Z mixture) | C₁₂H₂₂O | 182.31 | 20407-84-5 | Sigma-Aldrich | Purity >95% |
| Ethyl (triphenylphosphoranylidene)acetate | C₂₂H₂₁O₂P | 348.37 | 1099-45-2 | Sigma-Aldrich | Stable ylide, handle in a fume hood.[11] |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Acros Organics | Use from a solvent purification system or sealed bottle. |
| Hexane, ACS Grade | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific | For precipitation and chromatography. |
| Ethyl Acetate, ACS Grade | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | For chromatography. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Sorbent Technologies | 230-400 mesh, for column chromatography. |
3.2. Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with manifold
-
Septa and needles
-
Glass funnel and separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Glass column for chromatography
3.3. Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Fit the flask with a reflux condenser under a positive pressure of nitrogen.
-
-
Wittig Reaction:
-
To the reaction flask, add 2-dodecenal (1.00 g, 5.48 mmol, 1.0 equiv).
-
Add 20 mL of anhydrous dichloromethane via syringe to dissolve the aldehyde.
-
In a separate vial, weigh ethyl (triphenylphosphoranylidene)acetate (2.09 g, 6.03 mmol, 1.1 equiv) and add it to the reaction flask through the top of the condenser against a positive flow of nitrogen.
-
Stir the resulting solution at room temperature for 30 minutes, then gently heat to reflux (approx. 40°C).
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the aldehyde. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Concentrate the reaction mixture to about one-third of its original volume using a rotary evaporator.
-
Add 50 mL of hexane to the concentrated residue. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.
-
Stir the suspension for 15-20 minutes, then filter through a pad of celite or a sintered glass funnel to remove the bulk of the triphenylphosphine oxide. Wash the solid with additional hexane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product as a yellow oil.
-
Prepare a silica gel column for flash chromatography.
-
Load the crude oil onto the column and elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).
-
Collect the fractions containing the product (identified by TLC) and combine them.
-
Evaporate the solvent using a rotary evaporator to obtain the pure ethyl 2,4-tetradecadienoate.
-
3.4. Expected Yield and Characterization
-
Yield: A typical yield for this reaction after purification is in the range of 70-85%.
-
Appearance: Colorless to pale yellow oil.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The coupling constants in the ¹H NMR spectrum are critical for confirming the stereochemistry of the double bonds.
Best Practices and Troubleshooting
-
Moisture Sensitivity: While stabilized ylides are less sensitive to moisture than their non-stabilized counterparts, using anhydrous solvents is still recommended to prevent hydrolysis of the ylide and ensure optimal yields.
-
Removing Triphenylphosphine Oxide (TPO): TPO is notoriously difficult to remove completely. The precipitation with hexane is a crucial first step.[12] If TPO persists after chromatography, a second precipitation or chromatography may be necessary. For stubborn cases, conversion of TPO to a water-soluble salt has been reported.
-
Reaction Monitoring: TLC is essential. The product, being more extended and conjugated, will typically have a slightly higher Rf value than the starting aldehyde. Co-spotting with the starting material is recommended.
-
Low Yields: Potential causes include incomplete reaction (extend reflux time), impure starting materials, or loss of product during work-up. Ensure the ylide is of good quality, as it can degrade over time.
-
Stereoisomeric Purity: The use of a stabilized ylide strongly favors the formation of the (2E)-isomer.[10] The stereochemistry at the C4-C5 double bond will reflect the stereochemistry of the starting 2-dodecenal. If a specific isomer is required, a stereochemically pure starting aldehyde should be used.
Alternative Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
For the synthesis of (E)-α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction is often considered superior to the classic Wittig reaction.[13][14]
Advantages of the HWE Reaction:
-
Higher (E)-Selectivity: It almost exclusively produces the (E)-isomer.[13][15]
-
Easier Work-up: The byproduct is a water-soluble phosphate ester, which is easily removed by an aqueous extraction, circumventing the problematic removal of TPO.[15]
-
Higher Reactivity: The phosphonate carbanions used are generally more nucleophilic than the corresponding ylides.
The HWE reaction involves a phosphonate ester (e.g., triethyl phosphonoacetate) which is deprotonated with a base (like NaH or NaOEt) to form a phosphonate carbanion, which then reacts with the aldehyde.
Caption: HWE reaction offers high E-selectivity and an easier work-up.
Conclusion
The Wittig reaction provides a reliable and effective method for the synthesis of ethyl 2,4-tetradecadienoate. The protocol detailed herein, utilizing a stabilized ylide, offers good yields and high (E)-selectivity at the newly formed double bond. Careful attention to experimental technique, particularly in the removal of the triphenylphosphine oxide byproduct, is key to achieving high purity. For syntheses where maximizing (E)-selectivity and simplifying purification are paramount, the Horner-Wadsworth-Emmons reaction should be considered as a powerful alternative.
References
- Chemistry Wittig Reaction - sathee jee.
-
Wittig Reaction - Organic Chemistry Portal. Available at: [Link]
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The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes - ResearchGate. Available at: [Link]
- The Wittig reaction can be used for the synthesis of conjugated dienes, a.. - Filo.
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Analytical Methods and Chemical Reactions of Conjugated Dienes - Orango. Available at: [Link]
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Wittig reaction - Wikipedia. Available at: [Link]
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Wittig Reaction - Dalal Institute. Available at: [Link]
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Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]
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Ethyl (E,Z)-2,4-decadienoate - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu - SciSpace. Available at: [Link]
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19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax. Available at: [Link]
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Synthesis of Phosphonium Ylides | Request PDF - ResearchGate. Available at: [Link]
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Phosphonium salts and P-ylides - IRIS. Available at: [Link]
- Phosphorus Ylides.
- Synthesis of an Alkene via the Wittig Reaction.
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Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
- The Wittig Reaction: Synthesis of Alkenes.
-
Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]
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The Wittig Reaction - Organic Chemistry Tutor. Available at: [Link]
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The Wittig reaction can be used for the synthesis of conjugated dienes, as for example, 1-phenyl-1,3-pentadiene. - Vaia. Available at: [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]
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Utilization of the 1,4-conjugated Wittig reaction for the synthesis of substituted 1,3-cyclohexadines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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The Wittig Reaction - Chemistry LibreTexts. Available at: [Link]
- Pear Ester: Ethyl (E,Z)-2,4-decadienoate flavor - Perfumer & Flavorist.
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20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. Available at: [Link]
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PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE - Organic Syntheses Procedure. Available at: [Link]
-
Ethyl deca-2,4-dienoate | C12H20O2 | CID 81769 - PubChem - NIH. Available at: [Link]
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preparation of 2,4-tetradecadienoic acid isobutyl amide precursor
Executive Summary & Biological Context
Alkamides, characterized by an aliphatic chain with conjugated diene/diyne systems and an amide moiety, represent a highly privileged class of natural products. Compounds such as 2,4-tetradecadienoic acid isobutylamide are naturally occurring secondary metabolites isolated from the roots of Piper nigrum and Anacyclus pyrethrum[1]. These molecules exhibit significant pharmacological properties, including potent antiprotozoal activity, anti-inflammatory effects, and targeted modulation of the endocannabinoid system[2].
To facilitate advanced structure-activity relationship (SAR) studies, researchers require a robust, scalable, and highly stereoselective synthetic route. This application note details the end-to-end preparation of the key precursor, (2E,4E)-2,4-tetradecadienoic acid , and its subsequent coupling to form the final isobutylamide target.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of the (2E,4E)-2,4-tetradecadienoic acid precursor relies on the Horner-Wadsworth-Emmons (HWE) olefination[3]. By reacting decanal with triethyl 4-phosphonocrotonate, the entire C14 carbon skeleton is assembled in a single step. The HWE reaction is explicitly chosen over standard Wittig olefination due to its superior thermodynamic control, which heavily favors the formation of the (E)-alkene[4]. Subsequent mild saponification yields the free acid precursor, which is then subjected to an active-ester-mediated amidation to afford the final product.
Fig 1: Synthesis pathway of 2,4-tetradecadienoic acid isobutylamide via HWE olefination.
Experimental Protocols: A Self-Validating Workflow
Step 3.1: HWE Olefination to Ethyl (2E,4E)-2,4-tetradecadienoate
-
Causality Insight: Sodium hydride (NaH) is utilized to irreversibly deprotonate triethyl 4-phosphonocrotonate, driving the formation of a thermodynamically stable phosphonate carbanion. The bulky triethyl groups and the thermodynamic control at room temperature heavily favor the anti elimination transition state, yielding the (2E,4E)-diene with >95% stereoselectivity.
-
In an oven-dried, N₂-purged round-bottom flask, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M).
-
Cool the suspension to 0 °C. Add triethyl 4-phosphonocrotonate (1.1 eq) dropwise over 15 minutes to control the exothermic evolution of H₂ gas. Stir for 30 minutes.
-
Add decanal (1.0 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
-
Self-Validation Check: Analyze the crude mixture via TLC (Hexanes/EtOAc 9:1, UV/KMnO₄ stain). The decanal starting material (R_f ~0.6) must be completely consumed, replaced by a strongly UV-active spot (R_f ~0.4).
Step 3.2: Saponification to (2E,4E)-2,4-Tetradecadienoic Acid (Key Precursor)
-
Causality Insight: A mild LiOH-mediated saponification in a biphasic THF/MeOH/H₂O system is explicitly chosen over harsh NaOH/KOH reflux conditions. This prevents the base-catalyzed isomerization of the sensitive 2,4-diene system into the thermodynamically less desired 3,5-diene[3].
-
Dissolve the purified ethyl ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).
-
Add LiOH·H₂O (3.0 eq) in one portion.
-
Stir the mixture at 50 °C for 6 hours.
-
Cool the reaction to 0 °C and carefully acidify to pH ~3 using cold 1M HCl. Note: Cold acidification prevents acid-catalyzed hydration of the diene.
-
Extract the aqueous layer with EtOAc (3 × 50 mL). Dry the combined organics over Na₂SO₄ and concentrate to afford the pure acid precursor.
-
Self-Validation Check: Perform FTIR spectroscopy on the isolated acid. The disappearance of the sharp ester carbonyl stretch at 1715 cm⁻¹ and the emergence of a broad O-H stretch (2500–3300 cm⁻¹) alongside a shifted acid carbonyl at 1690 cm⁻¹ validates complete hydrolysis.
Step 3.3: Amide Coupling to 2,4-Tetradecadienoic Acid Isobutylamide
-
Causality Insight: EDCI is selected as the coupling agent due to its water-soluble urea byproduct, which is easily removed during aqueous workup. The addition of HOBt is critical; it rapidly intercepts the highly reactive O-acylisourea intermediate to form an OBt-active ester, completely suppressing the formation of unreactive N-acylurea dead-ends.
-
Dissolve the (2E,4E)-2,4-tetradecadienoic acid precursor (1.0 eq) in anhydrous DCM (0.1 M).
-
Add EDCI·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.
-
Add isobutylamine (1.5 eq) dropwise. Stir the reaction at room temperature for 12 hours.
-
Dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, concentrate, and purify via recrystallization (Hexane/EtOAc) or flash chromatography.
-
Self-Validation Check: LC-MS analysis of the organic layer should reveal a dominant peak at m/z 280.26 [M+H]⁺.
Quantitative Data & Analytical Validation
Table 1: Quantitative Stoichiometry and Yield Metrics
| Reagent / Intermediate | MW ( g/mol ) | Equivalents | Amount | Expected Yield (%) |
|---|---|---|---|---|
| Decanal | 156.27 | 1.0 | 10.0 mmol | N/A |
| Triethyl 4-phosphonocrotonate | 250.23 | 1.1 | 11.0 mmol | N/A |
| Ethyl (2E,4E)-2,4-tetradecadienoate | 252.39 | - | - | 82 - 85% |
| (2E,4E)-2,4-Tetradecadienoic Acid | 224.34 | - | - | 90 - 95% |
| 2,4-Tetradecadienoic Acid Isobutylamide | 279.46 | - | - | 78 - 82% |
Table 2: Key Diagnostic ¹H-NMR Signals for Structural Validation
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
|---|---|---|---|
| H-3 (Diene) | 7.15 - 7.25 | dd | 15.0, 10.5 |
| H-4 (Diene) | 6.05 - 6.15 | dd | 15.0, 10.5 |
| H-2 (Diene) | 5.70 - 5.80 | d | 15.0 |
| Amide N-H | 5.45 - 5.55 | br t | ~5.5 |
| Isobutyl N-CH₂ | 3.10 - 3.20 | dd | 6.5, 6.5 |
(Note: The large coupling constants of ~15.0 Hz for the olefinic protons definitively confirm the E,E stereochemistry of the diene system).
Pharmacological Application & Signaling
Once synthesized, 2,4-tetradecadienoic acid isobutylamide serves as a valuable tool compound for neuropharmacology and immunology. Alkamides of this structural class are known dual-modulators: they act as agonists at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in sensory neurons, and as ligands for the Cannabinoid Receptor Type 2 (CB2) in immune cells.
Fig 2: Pharmacological signaling of alkamides via TRPV1 and CB2 receptor activation.
References
-
Title: Pellitorine, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum. Source: MDPI Molecules URL: [Link]
-
Title: Antiprotozoal Activity of Achillea ptarmica (Asteraceae) and Its Main Alkamide Constituents. Source: NIH/PubMed Central (Molecules) URL: [Link]
-
Title: Synthesis of methyl ester (trans,trans-2,4-tetradecadienoic acid). Source: PrepChem URL: [Link]
-
Title: Metalated unsaturated amides. Regio- and stereoselective .gamma.-alkylation. Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
Sources
Application Notes & Protocols: Stereoselective Synthesis of (2E,4E)-Dienoic Esters
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of (2E,4E)-dienoic esters. This structural motif is a key component in a wide array of natural products and pharmacologically active molecules. This guide delves into the mechanistic underpinnings and provides detailed, field-proven protocols for three primary synthetic strategies: the Horner-Wadsworth-Emmons Olefination, Palladium-Catalyzed Suzuki Cross-Coupling, and Olefin Cross-Metathesis. Each section is designed to offer not just procedural steps, but also the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Significance of (2E,4E)-Dienoic Esters
The conjugated (2E,4E)-dienoic ester moiety is a prevalent feature in numerous biologically active compounds. Its specific geometry is often crucial for molecular recognition and biological function. For instance, (2E,4E)-decadienoic acid is a medium-chain fatty acid that has shown specific inhibitory activity against oomycetes, which are destructive plant pathogens[1]. The ester derivatives of these dienoic acids are common in natural products and are used as chemical intermediates in the synthesis of polymers, specialty compounds, and fragrance-related molecules[2]. Given their importance, the development of robust and highly stereoselective synthetic methods is paramount for advancing research in medicinal chemistry, chemical biology, and materials science. This guide focuses on reliable methods to construct this specific stereochemical arrangement.
Horner-Wadsworth-Emmons (HWE) Reaction: The Classic Approach to (E)-Alkenes
The Horner-Wadsworth-Emmons (HWE) reaction is arguably the most reliable and widely used method for preparing α,β-unsaturated esters with high (E)-selectivity. The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[3] For the synthesis of (2E,4E)-dienoic esters, an α,β-unsaturated aldehyde is reacted with a phosphonate ylide, such as triethyl phosphonoacetate.
Mechanistic Insight: The Origin of (E)-Selectivity
The high (E)-selectivity of the HWE reaction stems from thermodynamic control. The reaction proceeds through the formation of an oxaphosphetane intermediate. While the initial nucleophilic addition of the phosphonate carbanion to the aldehyde can form two diastereomeric intermediates (erythro and threo), this addition is often reversible under standard HWE conditions. The erythro intermediate, which leads to the (E)-alkene, is sterically less hindered and thus thermodynamically more stable than the threo intermediate. The reaction pathway favors this lower energy intermediate, resulting in the predominant formation of the (E)-alkene product.[4][5][6]
Caption: Thermodynamic control in the HWE reaction favors the more stable Erythro intermediate, leading to the (E)-alkene.
Detailed Protocol: Synthesis of Ethyl (2E,4E)-Deca-2,4-dienoate
This protocol describes the reaction of (E)-hex-2-enal with the ylide generated from triethyl phosphonoacetate.
Materials:
-
Triethyl phosphonoacetate (1.05 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
(E)-Hex-2-enal (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add NaH (1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath. Add triethyl phosphonoacetate (1.05 eq) dropwise via the dropping funnel over 20 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases. The solution should become clear, indicating the formation of the phosphonate carbanion.
-
Reaction: Cool the reaction mixture back down to 0 °C. Add a solution of (E)-hex-2-enal (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching and Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (2E,4E)-dienoic ester.
Palladium-Catalyzed Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[7] For the synthesis of (2E,4E)-dienoic esters, this typically involves the coupling of an (E)-vinylboronic acid or ester with an (E)-α,β-unsaturated-β-halo-ester, such as ethyl (E)-3-bromoacrylate.[8][9]
Mechanistic Insight: The Catalytic Cycle
The Suzuki coupling mechanism involves a catalytic cycle with a palladium complex.[10]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the vinyl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (R²-B(OR)₂) is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex. This complex then transfers its organic group (R²) to the palladium center, displacing the halide (X).
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product (R¹-R²) and regenerating the active Pd(0) catalyst. The stereochemistry of both coupling partners is typically retained throughout the process.
Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.
Detailed Protocol: Synthesis via Suzuki Coupling
This protocol describes the coupling of (E)-1-pentenylboronic acid with ethyl (E)-3-bromoacrylate.
Materials:
-
(E)-1-Pentenylboronic acid (1.2 eq)
-
Ethyl (E)-3-bromoacrylate (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)
-
Triphenylphosphine (PPh₃, 0.12 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a Schlenk flask, add (E)-1-pentenylboronic acid (1.2 eq), ethyl (E)-3-bromoacrylate (1.0 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.03 eq), and PPh₃ (0.12 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) via cannula.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired (2E,4E)-dienoic ester.
Olefin Cross-Metathesis
Olefin metathesis, particularly cross-metathesis (CM), has become a powerful strategy for C=C bond formation due to the development of well-defined, functional-group-tolerant ruthenium catalysts (e.g., Grubbs and Hoveyda-Grubbs catalysts).[11][12] To synthesize a (2E,4E)-dienoic ester, one can perform a cross-metathesis reaction between a terminal alkene and an acrylate ester, such as ethyl acrylate.
Mechanistic Insight: The Grubbs Catalytic Cycle
The reaction is initiated by the reaction of an olefin with the ruthenium alkylidene catalyst. The mechanism proceeds via a series of [2+2] cycloaddition and cycloreversion steps, forming metallacyclobutane intermediates.[12]
-
Initiation: The catalyst reacts with one of the olefin partners (e.g., the terminal alkene) to form a new ruthenium alkylidene and release a volatile olefin (e.g., styrene for Hoveyda-Grubbs catalysts).
-
Propagation: This new, more reactive alkylidene undergoes a [2+2] cycloaddition with the second olefin partner (e.g., ethyl acrylate).
-
Product Formation: A subsequent [2+2] cycloreversion of the resulting metallacyclobutane can either be productive, releasing the desired cross-coupled product and regenerating a ruthenium alkylidene, or non-productive, returning to the starting materials. The removal of the volatile byproduct (ethylene) drives the reaction toward the product. The (E)-stereoisomer is generally favored thermodynamically.
Caption: Simplified catalytic cycle for olefin cross-metathesis.
Detailed Protocol: Synthesis via Cross-Metathesis
This protocol describes the cross-metathesis of 1-hexene with ethyl acrylate.[13]
Materials:
-
1-Hexene (1.0 eq)
-
Ethyl acrylate (1.5-3.0 eq)
-
Hoveyda-Grubbs 2nd Generation Catalyst (1-5 mol%)[14]
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Ethyl vinyl ether (for quenching)
Procedure:
-
Preparation: Add 1-hexene (1.0 eq) and the solvent (DCM or Toluene) to a flame-dried Schlenk flask under an inert atmosphere.
-
Degassing: Degas the solution by bubbling argon through it for 20-30 minutes.
-
Reagent Addition: Add ethyl acrylate (1.5-3.0 eq) to the solution.
-
Catalyst Addition: Add the Hoveyda-Grubbs 2nd Generation Catalyst (1-5 mol%).
-
Reaction: Heat the mixture to 40-50 °C and stir. A reflux condenser is recommended. Monitor the reaction by GC-MS. The reaction is driven by the evolution of ethylene gas.
-
Quenching: Once the reaction has reached completion (typically 4-16 hours), cool the mixture to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be directly purified by flash column chromatography on silica gel to remove the ruthenium byproducts and isolate the (2E,4E)-dienoic ester.
Comparative Summary of Methods
| Feature | Horner-Wadsworth-Emmons | Suzuki Cross-Coupling | Olefin Cross-Metathesis |
| Key Reactants | α,β-Unsaturated aldehyde, Phosphonate ester | (E)-Vinylboronic acid, (E)-Vinyl halide | Terminal alkene, Acrylate ester |
| Stereoselectivity | Excellent (E)-selectivity | Excellent (retains stereochemistry) | Good to Excellent (E)-selectivity |
| Key Advantages | High reliability, readily available reagents, simple workup.[5] | High functional group tolerance, modularity. | Atom economical, direct C=C formation. |
| Key Limitations | Stoichiometric byproduct, base-sensitive substrates can be problematic. | Requires pre-functionalized substrates, residual palladium. | Catalyst cost, potential for homodimerization.[12] |
| Typical Conditions | Basic (NaH, K₂CO₃), 0°C to RT | Pd catalyst, base, 80-100 °C | Ru catalyst, 40-50 °C |
Conclusion
The stereoselective synthesis of (2E,4E)-dienoic esters can be effectively achieved through several powerful synthetic methodologies. The Horner-Wadsworth-Emmons reaction remains a robust and highly predictable choice for generating the (E)-alkene bond from an unsaturated aldehyde. For a more convergent and modular approach, Palladium-Catalyzed Suzuki Cross-Coupling offers excellent control by joining two pre-formed vinyl fragments with retention of their geometry. Finally, Olefin Cross-Metathesis provides an increasingly popular and atom-economical route, directly coupling simple olefins under the action of ruthenium catalysts. The choice of method will ultimately depend on factors such as substrate availability, functional group tolerance, and desired scale. The protocols and mechanistic insights provided in this guide serve as a validated starting point for researchers aiming to synthesize these valuable chemical entities.
References
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Keck, D., Muller, T., & Bräse, S. (2006). A Stereoselective Suzuki Cross-Coupling Strategy for the Synthesis of Ethyl-Substituted Conjugated Dienoic Esters and Conjugated Dienones. Synlett, 2006(20), 3457-3460. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry. [Link]
-
Janicki, I., & Kiełbasiński, P. (2014). Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. Synlett, 25(10), 1431-1434. [Link]
-
Horner-Wadsworth-Emmons Reaction. Professor Dave Explains via YouTube. [Link]
-
Still–Gennari Olefination and its Applications in Organic Synthesis. ResearchGate. [Link]
-
(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. ARKAT USA, Inc. [Link]
-
Carey, P. J. (2015). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. UTC Scholar. [Link]
-
Olefination Reaction. Scott A. Snyder Research Group, University of Chicago. [Link]
-
Wipf, P., & Ribe, S. (2006). Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-diene Cross Metathesis. Organic letters, 3(10), 1503-1505. [Link]
-
Olefin Metathesis. Master Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Okura, K., et al. (2023). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angewandte Chemie International Edition, 62(15), e202218001. [Link]
-
Hoveyda-Grubbs' 2nd generation olefin metathesis catalyst. ResearchGate. [Link]
-
Highly selective synthesis of all four possible stereoisomers of 2,4-dienoic esters by fluoride promoted Suzuki alkenylation. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Natural Phenolic (2E,4E,6E)-Octa-2,4,6-trienoic Esters. PubMed. [Link]
-
Joksimović, N., et al. (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery. Bioorganic Chemistry, 105, 104343. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
2,4-Diketo esters: Crucial intermediates for drug discovery. ResearchGate. [Link]
-
Yuan, S., et al. (2021). 2E,4E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum. Applied and Environmental Microbiology, 87(21), e01221-21. [Link]
-
2,4-Decadienoic acid, (2E,4E). Scent.vn. [Link]
Sources
- 1. 2E,4E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A Stereoselective Suzuki Cross-Coupling Strategy for the Synthesis of Ethyl-Substituted Conjugated Dienoic Esters and Conjugated Dienones [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. scholar.utc.edu [scholar.utc.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
solvent extraction methods for Piper sarmentosum amides
Application Note: Advanced Solvent Extraction & Purification Protocols for Piper sarmentosum Amides
Executive Summary
The therapeutic potential of Piper sarmentosum (Wild Betel) is driven by its lipophilic amides—specifically pellitorine , sarmentine , and guineensine . However, the clinical development of these extracts is frequently bottlenecked by the co-extraction of toxic phenylpropanoids, particularly
This guide moves beyond generic "herbal extraction" to provide a precision-engineered workflow. We present three distinct protocols, ranging from high-throughput screening to pharmaceutical-grade fractionation, ensuring researchers can isolate bioactive amides while actively depleting toxic asarones.
Part 1: Strategic Solvent Selection & Mechanistic Insight
The target amides (pellitorine, sarmentine) are alkamides with a moderate-to-low polarity profile. They are soluble in alcohols, chloroform, and supercritical CO
The Solubility Paradox:
-
High Polarity (Water): Extracts sarmentosine (polar) but fails to extract the bioavailable pellitorine/sarmentine.
-
Medium Polarity (Ethanol/Methanol): Excellent yield of target amides but co-extracts high levels of toxic asarones.
-
Tunable Polarity (SC-CO
): The only solvent system capable of fractionating the volatile asarones from the heavier amides based on density modulation.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision matrix for selecting the appropriate extraction methodology based on downstream application.
Part 2: Experimental Protocols
Protocol A: Optimized Ultrasound-Assisted Extraction (UAE)
Best for: Rapid profiling, metabolomics, and initial bioactivity screening.
Principle: Acoustic cavitation disrupts cell walls, enhancing mass transfer without the thermal degradation associated with Soxhlet extraction.
Materials:
-
Dried P. sarmentosum fruit or leaves (ground to <0.5 mm).
-
Solvent: 95% Ethanol (HPLC Grade).
-
Equipment: Probe Sonicator (preferred) or Ultrasonic Bath (40 kHz).
Step-by-Step Workflow:
-
Pre-treatment: Dry plant material at 40°C for 24 hours. Pulverize and sieve to obtain a uniform powder (40–60 mesh).
-
Slurry Preparation: Mix plant powder with 95% Ethanol at a 1:10 (w/v) ratio (e.g., 10g powder in 100mL solvent).
-
Sonication:
-
Filtration: Vacuum filter through Whatman No. 1 paper.
-
Re-extraction: Resuspend the residue in fresh solvent (1:10 ratio) and repeat step 3 once.
-
Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator) at 45°C.
Critical Note: Do not exceed 50°C. Amides are relatively stable, but thermal stress can induce isomerization.
Protocol B: Supercritical Fluid Extraction (SFE) – The "Asarone-Free" Workflow
Best for: Drug development, nutraceuticals, and toxicologically safe extracts.
Principle: This protocol utilizes the "tunability" of SC-CO
Equipment: SFE System (e.g., Waters SFE Bio-Botanical or equivalent) with co-solvent pump.
Workflow Diagram:
Figure 2: Two-stage SFE fractionation strategy to separate toxic phenylpropanoids from bioactive amides.
Detailed Parameters:
| Parameter | Step 1: Asarone Removal | Step 2: Amide Extraction |
| Pressure | 90 bar (Low Density) | 300 bar (High Density) |
| Temperature | 40°C | 50°C |
| Co-solvent | None (Pure CO | 10% Ethanol (v/v) |
| Flow Rate | 15–20 g/min | 15–20 g/min |
| Duration | 60 mins | 90–120 mins |
| Target | Pellitorine, Sarmentine, Guineensine |
Why this works: Asarones are highly soluble in low-density SC-CO
Protocol C: Conventional Ethanol Reflux
Best for: Bulk extraction where downstream purification (Prep-HPLC) is available.
Materials:
-
Round-bottom flask, condenser, heating mantle.
-
Solvent: 95% Ethanol.[3]
Procedure:
-
Combine plant powder and ethanol (1:10 w/v).
-
Heat to reflux (~78°C) for 2 hours .
-
Cool to room temperature and filter.
-
Repeat extraction on the marc (residue) once.
-
Post-Processing (Crucial): The crude extract will contain asarones. It must be subjected to liquid-liquid partitioning (Hexane vs. Methanol/Water) or Prep-HPLC to meet safety standards.
Part 3: Analytical Validation (HPLC-UV)
To validate the success of your extraction, use this specific HPLC method designed to resolve the critical pair (Asarones vs. Amides).
Chromatographic Conditions:
-
System: HPLC with PDA/UV Detector.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 250mm x 4.6mm, 5µm).
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
210 nm: Optimal for Asarones.
-
260 nm: Optimal for Amides (Pellitorine/Sarmentine).
-
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) | Event |
|---|---|---|
| 0.0 | 40% | Initial Equilibration |
| 15.0 | 70% | Elution of Asarones (~10-12 min) |
| 25.0 | 100% | Elution of Amides (~18-22 min) |
| 30.0 | 100% | Wash |
| 35.0 | 40% | Re-equilibration |
Acceptance Criteria:
-
Protocol B (SFE): Extract B should show <5% area under the curve (AUC) for asarone peaks at 210nm, and >80% purity for combined amides at 260nm.
Part 4: Comparative Yield & Troubleshooting
Yield Comparison Table (Average values based on dried fruit):
| Method | Total Extract Yield (%) | Amide Recovery (%) | Asarone Content | Suitability |
| Ethanol Reflux | 12 - 15% | High (>95%) | High (Unsafe) | Bulk / Research Only |
| UAE (Ethanol) | 10 - 12% | High (>90%) | High (Unsafe) | Screening |
| SFE (Step 2 Only) | 3 - 5% | Moderate (70-80%) | Low (<10 ppm) | Clinical/Pharma |
Troubleshooting Guide:
-
Low Amide Yield in SFE: Ensure the co-solvent pump is priming correctly. Pure CO
at 300 bar is often insufficient to lift the heavier amides; the 10% ethanol modifier is non-negotiable. -
Clogging in SFE: Piper fruits are oily.[4] Use a dispersive agent (e.g., Sea Sand) mixed with the powder in the vessel to prevent channeling.
-
Degradation: If pellitorine peaks split or broaden, check the evaporation temperature. Keep <45°C.
References
-
Phytochemical Profiling & Amide Identification
-
SFE Optimization & Asarone Removal
-
Pharmacokinetics of Amides
-
Hussain, K., et al. (2011). Bioactive Markers Based Pharmacokinetic Evaluation of Extracts of a Traditional Medicinal Plant, Piper sarmentosum. Evidence-Based Complementary and Alternative Medicine. Link
-
-
UAE & Green Extraction Methods
-
Analytical Methods (HPLC)
Sources
- 1. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 2. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 3. Optimization of Piper sarmentosum Extract Concentration and Exposure Time to Inhibit Biofilm Formation of Dental Plaque-Causing Bacteria | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jase.tku.edu.tw [jase.tku.edu.tw]
- 8. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical Carbon Dioxide Extraction of Bioactive Compounds [gavinpublishers.com]
Troubleshooting & Optimization
purification of ethyl (2E,4E)-2,4-tetradecadienoate by column chromatography
Executive Summary & Molecule Profile
Target Molecule: Ethyl (2E,4E)-2,4-tetradecadienoate Chemical Class: Conjugated Diene Fatty Acid Ester Critical Challenge: Separation of the thermodynamic (2E,4E) product from kinetic (2E,4Z) , (2Z,4E) , and (2Z,4Z) stereoisomers.[1][2]
This guide addresses the specific purification challenges of conjugated diene esters. While standard silica gel chromatography is sufficient for removing non-polar impurities and baseline material, it often fails to resolve geometric isomers due to their identical polarity indices.[2] This protocol prioritizes Argentation Chromatography (Ag-SiO₂) as the definitive solution for isomeric purity.[1][2]
Strategic Planning: Method Selection
Q: Why is my standard silica column failing to separate the (2E,4E) isomer from the (2E,4Z) impurity?
A: Standard silica gel separates compounds primarily based on polarity.[2] The (2E,4E) and (2E,4Z) isomers have nearly identical dipole moments and interaction energies with surface silanols.[2]
-
The Solution: You must exploit the difference in the spatial accessibility of the
-electrons. Silver ions (Ag⁺) form reversiblengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -complexes with double bonds.[1] The stability of these complexes depends on steric hindrance; generally, cis (Z) double bonds complex more strongly than trans (E) bonds due to reduced steric bulk around the alkene, causing Z-isomers to retain longer.[1][2]
Q: When should I switch from standard Silica to Silver Nitrate (AgNO₃) Impregnated Silica?
A: Use the decision matrix below. If your crude purity is >85% and the main impurities are non-isomeric (e.g., phosphonate byproducts from HWE reaction), standard silica is sufficient. If you require >98% isomeric purity for pheromone testing or biological assays, Ag-SiO₂ is mandatory.[1][2]
Figure 1: Decision tree for selecting the appropriate purification modality based on crude composition.
Technical Protocol: Argentation Chromatography
Objective: Isolate >98% pure (2E,4E) isomer. Scale: 1.0 g Crude Material.
Phase 1: Preparation of Ag-Impregnated Silica (10% w/w)
Note: Ag⁺ is light sensitive.[1][2] Perform these steps in subdued light and wrap the column in aluminum foil.
-
Dissolution: Dissolve 2.0 g of Silver Nitrate (AgNO₃) in 20 mL of Acetonitrile (use minimal water if necessary, but pure MeCN is preferred for faster drying).
-
Slurry: Add 20 g of Silica Gel 60 (230–400 mesh) to the solution.
-
Evaporation: Rotary evaporate the solvent in the dark at 40°C until a free-flowing white powder is obtained. Do not overheat , as silver oxide (brown/black) will form, deactivating the phase.[2]
-
Activation: Dry in a vacuum oven at 60°C for 4 hours (shielded from light).
Phase 2: Column Packing & Elution
Mobile Phase: Hexane/Diethyl Ether is superior to Hexane/EtOAc for Ag-columns because ether coordinates less competitively with Ag⁺ than esters do.[1][2]
| Parameter | Specification | Rationale |
| Stationary Phase | 10% AgNO₃ on SiO₂ | Optimized for E/Z separation.[1][2] |
| Column Ratio | 50:1 (Silica:Crude) | High load required for difficult separations.[1][2] |
| Solvent A | Hexane (or Pentane) | Non-polar base.[1][2] |
| Solvent B | Diethyl Ether (Et₂O) | Polar modifier.[1][2] |
| Gradient | 0% → 5% B over 10 CV | Shallow gradient prevents co-elution.[1][2] |
| Flow Rate | 2–3 mL/min (Flash) | Slower flow improves equilibration with Ag⁺ sites.[1][2] |
Elution Order (Typical):
Troubleshooting & FAQs
Q: The (2E,4E) product is co-eluting with the (2E,4Z) isomer even on Ag-SiO₂.[1][2] What now?
Diagnosis: The column is likely overloaded, or the silver content is too low. Corrective Actions:
-
Reduce Sample Load: Do not exceed 1% of the silica mass (e.g., 100mg sample on 10g silica).
-
Change Solvent: Switch to Toluene/Hexane mixtures. Toluene acts as a "pi-base" modifier which can subtly alter the retention selectivity of the conjugated system.[2]
Q: My product turned yellow/brown after the column. Is it decomposing?
Diagnosis: Conjugated dienes are sensitive to oxidation (polymerization) and acid.[1][2] Corrective Actions:
-
Acid Scavenging: Add 1% Triethylamine (Et₃N) to the mobile phase to neutralize acidic sites on the silica gel.[2]
-
Ag Removal: Silver ions can leach into the product.[1][2] Wash the combined organic fractions with a 5% Sodium Thiosulfate solution or dilute Ammonium Hydroxide to remove residual silver before final evaporation.[2]
-
Stabilization: Store the purified oil with a radical inhibitor (e.g., BHT) if it is not being used immediately.[2]
Q: I cannot see the spots on TLC. How do I visualize?
Diagnosis: The concentration might be too low, or the UV lamp is weak.[2] Visualization Methods:
-
UV 254 nm: The conjugated diene system (
nm) should be UV active. -
KMnO₄ Stain: Excellent for unsaturation.[1][2] The diene will stain bright yellow/brown on a purple background.[2]
-
P-Anisaldehyde: Effective for esters, producing blue/purple spots upon heating.[1][2]
Q: Can I reuse the Ag-Impregnated Silica?
A: No. Once exposed to light and organic solvents, the silver reduces to metallic silver (black), losing its complexation ability.[1][2] It must be disposed of as hazardous heavy metal waste.[2]
References
-
Synthesis and Purification of Conjugated Dienoates
-
Argentation Chromatography Methodology
-
Isomer Separation of Pear Ester Analogs
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Ethyl (2E,4E)-2,4-tetradecadienoate and Silver Nitrate before handling.
Sources
- 1. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-反-4-顺-癸二烯酸乙酯 technical, ≥97.0% (sum of isomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Triphenylphosphine Oxide (TPPO) Removal
Topic: Purification of Dienoate Products from Wittig/Mitsunobu Reactions
Ticket ID: #TPPO-RMVL-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
The Problem:
You have synthesized a dienoate (e.g., via Wittig or Horner-Wadsworth-Emmons reaction). Your NMR shows the characteristic aromatic multiplets of Triphenylphosphine oxide (TPPO) at
The Solution Strategy: Do not rely solely on chromatography. TPPO removal is best achieved by exploiting its Lewis basicity (coordination to metal salts) or its solubility profile (insolubility in alkanes) before the crude mixture ever touches a silica column.
Decision Matrix: Which Protocol Do I Use?
Use the following logic tree to select the correct protocol for your specific dienoate.
Figure 1: Decision matrix for selecting the optimal TPPO removal strategy based on product solubility and stability.
Standard Operating Protocols (SOPs)
Protocol A: The Solubility Mismatch (Hexane Trituration)
Best for: Lipophilic dienoates that are highly soluble in alkanes.
Mechanism: TPPO is virtually insoluble in hexane and pentane. Dienoates, being esters with extended conjugation, are often soluble in these solvents.
-
Concentrate: Evaporate the reaction solvent (often THF or DCM) completely to obtain a crude solid or oil.
-
Suspend: Add a minimal amount of diethyl ether (just enough to wet the solid), then add a large excess of pentane or hexane (ratio 1:10 ether:hexane).
-
Triturate: Sonicate or vigorously stir the mixture for 15–30 minutes. TPPO will crystallize as a white solid.
-
Filter: Pass the suspension through a sintered glass frit or a Celite pad.
-
Wash: Wash the filter cake with cold hexane.
-
Check: The filtrate contains your dienoate. The solid is TPPO.
Protocol B: The MgCl₂ Complexation (The "Batesky-Weix" Method)
Best for: Large scale reactions in non-polar/moderately polar solvents (Toluene, THF).
Mechanism: MgCl₂ acts as a Lewis acid, coordinating with the Lewis basic oxygen of TPPO to form an insoluble
Reagents:
-
Anhydrous MgCl₂ (Must be anhydrous; hydrate forms are ineffective).
-
Solvent: Toluene or THF.
Step-by-Step:
-
Stoichiometry: Calculate the theoretical amount of TPPO generated. Add 2.0 equivalents of MgCl₂ relative to the TPPO.
-
Incubation: Add MgCl₂ directly to the reaction mixture (or crude dissolved in Toluene/THF).
-
Heat: Heat the suspension to reflux (approx. 60–80 °C) for 1–2 hours. Note: Heat is crucial to break up the crystal lattice and allow complexation.
-
Cool: Allow the mixture to cool to room temperature. The complex will precipitate as a dense solid.
-
Filter: Filter through a coarse frit. The complex is much easier to filter than free TPPO.
Protocol C: The ZnCl₂ Complexation (Polar Variant)
Best for: Polar dienoates that require alcohols or EtOAc to dissolve.
Mechanism: Unlike MgCl₂, Zinc Chloride forms stable complexes with TPPO in polar solvents like Ethanol and Ethyl Acetate. This is the "Heavy Artillery" for difficult separations.
Reagents:
-
ZnCl₂ (Anhydrous).
-
Solvent: Ethanol (absolute) or Ethyl Acetate.
Step-by-Step:
-
Dissolve: Dissolve the crude mixture in Ethanol or EtOAc.
-
Add Zinc: Add 2.0 equivalents of ZnCl₂ (dissolved in a minimum amount of the same solvent) to the crude mixture.
-
Stir: Stir at room temperature for 4–12 hours. A thick white precipitate
will form. -
Filter: Filter the solid.
-
Wash: Wash the cake with a small amount of the solvent.
-
Workup: Concentrate the filtrate.
Data & Comparison
| Feature | Hexane Trituration | MgCl₂ Complexation | ZnCl₂ Complexation | Chromatography Only |
| TPPO Removal Efficiency | 70–90% | >95% | >95% | Variable (Poor) |
| Product Loss | Low | Very Low | Low | High (Co-elution) |
| Scalability | Medium | High | High | Low |
| Solvent Compatibility | Non-polar only | Toluene, THF, DCM | EtOH, EtOAc, MeOH | All |
| Cost | Low | Low | Low | High (Silica/Solvent) |
Troubleshooting & FAQs
Q: My dienoate is an oil and co-elutes with TPPO on TLC (Hexane/EtOAc). What now? A: This is the classic "polarity trap." TPPO trails on silica.[2][3]
-
Switch Solvent Systems: Try running your TLC in Toluene/Acetone or DCM/MeOH . TPPO behaves differently in aromatic solvents compared to alkanes.
-
Use Protocol C (ZnCl₂): If they co-elute, physical separation via complexation is mandatory before the column.
-
The "Sandwich" Column: Load your crude on the column. Flush with 100% Hexane (or 5% Ether/Hexane) for 2–3 column volumes. TPPO sticks to the baseline in non-polar solvents. Then, step-gradient to your eluting solvent.
Q: I tried the MgCl₂ method, but nothing precipitated. A: This usually points to two issues:
-
Hydration: Did you use anhydrous MgCl₂? If the bottle was left open, it absorbed water. Hydrated MgCl₂ prefers water over TPPO.
-
Temperature: Did you heat it? The complexation has a high activation energy barrier due to the lattice energy of TPPO. You must reflux to initiate the "handshake" between Mg and O=PPh3.
Q: Will ZnCl₂ isomerize my dienoate (E,E to E,Z)? A: ZnCl₂ is a mild Lewis acid. While generally safe for esters, conjugated dienes can be susceptible to isomerization under acidic conditions if heated for prolonged periods.
-
Mitigation: Perform the ZnCl₂ complexation at Room Temperature (do not reflux) and limit stirring time to 4 hours. Perform a test on a small aliquot first.
Q: Can I use Calcium salts instead?
A: Yes.
Visual Workflow: The Metal Complexation Pathway
Figure 2: Workflow for chemical removal of TPPO using Metal Halides.
References
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[4][5][6] J. Org.[1][4][5][6][7][8] Chem.2017 , 82, 9931–9936.[1][4][5][6]
- Key Insight: Establishes the ZnCl₂ protocol for polar solvents where MgCl₂ fails.
-
Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 1238.
-
Gilheany, D. G. et al. "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions."[4] Org.[4][6][7][8] Biomol. Chem.2012 , 10, 3531.[4]
- Key Insight: Discusses alternative chemical knockouts using oxalyl chloride (useful if metal complex
- Starr, J. T. et al. "Management of Triphenylphosphine Oxide in Wittig Reactions." Synth. Commun.2003, 33, 2989. Key Insight: Validation of the MgCl₂ method in industrial scale-up contexts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
resolving geometric isomers of C14 fatty acid esters
Technical Support Center: C14 Fatty Acid Ester Isomer Resolution
Welcome to the Advanced Lipid Analysis Support Hub. Ticket ID: C14-ISO-RES-001 Subject: Resolving Geometric and Positional Isomers of Tetradecenoates (C14:1) Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]
Executive Summary
Resolving C14 fatty acid esters (typically methyl esters, FAMEs) presents a unique challenge compared to the more common C18 analogs. While C18 isomers are widely documented, C14 isomers (e.g., cis-9-tetradecenoate vs. trans-9, or positional isomers like cis-7 vs. cis-9) require specific modifications to standard AOCS protocols due to their higher volatility and lower retention times .[1]
This guide synthesizes high-polarity Gas Chromatography (GC) protocols with Silver-Ion (Ag-Ion) fractionation to ensure baseline resolution.
Module 1: Method Selection & Strategic Triage
Before modifying your instrument parameters, determine the complexity of your isomer mixture. Use this logic flow to select the correct analytical path.
Figure 1: Decision matrix for selecting the appropriate resolution workflow based on sample complexity.
Module 2: High-Polarity GC Optimization (Method A)
The standard non-polar columns (e.g., DB-5, HP-1) cannot separate cis and trans isomers of C14 fatty acids.[1] You must use a column with strong dipole-dipole interactions.[1]
Recommended Stationary Phases
| Column Type | Phase Composition | Application Note |
| SP-2560 | 100% Biscyanopropyl polysiloxane | Gold Standard. Highest polarity.[1][2] Excellent for cis/trans separation.[2][3][4] |
| CP-Sil 88 | High-polarity cyanopropyl | Comparable to SP-2560; often used in AOCS Ce 1h-05.[1][5] |
| Ionic Liquid (SLB-IL111) | Extremely polar ionic liquid | Use only if cyanopropyl columns fail; separates based on subtle electronic differences.[1] |
Critical Protocol: Optimized C14 Temperature Program
Standard C18 programs often elute C14 too quickly. Use this modified ramp to increase interaction time for tetradecenoates.
-
Injector: Split mode (50:1 to 100:1). Temp: 240°C.
-
Why? High split ratio prevents column overload which causes peak broadening, masking isomer separation.
-
-
Carrier Gas: Hydrogen (Linear velocity: 40 cm/sec) or Helium (25 cm/sec).
-
Expert Insight: Hydrogen provides sharper peaks at lower temperatures, crucial for resolving closely eluting isomers like cis-7 and cis-9.[1]
-
-
Oven Program:
-
Start: 140°C (Hold 5 min) — Isothermal hold allows C14s to interact with the phase.
-
Ramp 1: 2°C/min to 180°C (Hold 0 min).
-
Ramp 2: 4°C/min to 240°C (Hold 5 min).
-
-
Detector (FID): 250°C.
Troubleshooting Table: GC Separation
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Co-elution of cis/trans | Column polarity too low or temperature too high.[1] | Switch to SP-2560 (100m).[1] Lower initial oven temp to 130°C to increase retention. |
| Peak Tailing | Active sites in liner or column degradation. | Replace inlet liner with deactivated wool. Trim 0.5m from column guard. |
| Loss of C14 Peaks | Volatility Issue. Sample evaporated during prep. | CRITICAL: Do not blow down to dryness under N2 stream at high heat. Stop when 100µL remains. |
Module 3: Silver-Ion (Argentation) Chromatography (Method B)
When GC alone fails (e.g., separating cis-7 from trans-9 positional isomers), you must exploit the specific interaction between Silver ions (Ag+) and the pi-electrons of the double bond.[1]
The Mechanism
Silver ions form reversible charge-transfer complexes with double bonds.[1]
-
Cis isomers: Form stronger complexes (sterically accessible)
Retained longer. -
Trans isomers: Weaker complexes
Elute earlier. -
Saturated C14: No interaction
Elute first.
Figure 2: Mechanism of Silver-Ion Complexation.[1] Cis isomers are retained longer due to stronger pi-electron overlap.[1]
Protocol: Ag-Ion Solid Phase Extraction (SPE)
Use this to fractionate your sample before GC injection.[1]
-
Column Prep: Use a commercially available Ag-Ion SPE cartridge (e.g., Supelco Discovery Ag-Ion) or impregnate a silica SCX cartridge with AgNO3.[1]
-
Conditioning: Rinse with 4 mL acetone, then 4 mL hexane.
-
Loading: Load FAME sample in a minimum volume of hexane.
-
Elution Strategy:
-
Fraction 1 (Saturates): Elute with 100% Hexane.
-
Fraction 2 (Trans-Monoenes): Elute with Hexane:Acetone (98:2 v/v).
-
Fraction 3 (Cis-Monoenes): Elute with Hexane:Acetone (90:10 v/v).
-
-
Validation: Inject Fraction 2 and Fraction 3 separately into the GC. You should see distinct peaks without overlap.
Module 4: Identification & Data Integrity
Q: How do I confirm the identity of the peaks if I don't have a standard for every isomer?
A: Equivalent Chain Length (ECL) & Mass Spectrometry.
-
ECL Calculation: Use a standard mixture of saturated FAMEs (C12, C14, C16) to establish a retention time backbone. Calculate the ECL of your unknown peaks.
-
Rule of Thumb: On CP-Sil 88/SP-2560, trans isomers have lower ECL values than their cis counterparts.[1]
-
-
GC-MS Verification: While EI-MS spectra of isomers are nearly identical, specific diagnostic ions can help.[1]
-
Dimethyl Disulfide (DMDS) Derivatization: If peak location is critical, react the FAME with DMDS. The adduct yields fragments in MS that explicitly locate the double bond position (e.g., determining delta-9 vs delta-11).[1]
-
Frequently Asked Questions (FAQ)
Q1: My C14 peaks are disappearing or showing very low response compared to C18. Why?
-
Diagnosis: C14 FAMEs are significantly more volatile.
-
Fix: During the solvent evaporation step (e.g., after methylation), never evaporate to complete dryness. Leave a small volume of solvent (isooctane or hexane) in the vial. Ensure your GC inlet temperature is not too high (keep <250°C) to prevent discrimination in the needle.
Q2: I see "ghost peaks" near my C14 region.
-
Diagnosis: This is often column bleed from high-polarity columns or carryover.[1]
-
Fix: Run a solvent blank. If the peaks persist, bake out the column at its maximum isothermal limit (usually 250°C for cyanosilicones) for 30 minutes. Ensure you are not injecting free fatty acids (incomplete methylation), which cause tailing and ghosting.
Q3: Can I use a standard DB-5 or DB-Wax column?
-
Answer: No.
-
DB-5 (Non-polar): Separates by boiling point. C14:1 isomers boil at nearly identical temperatures.
-
DB-Wax (Polar): Better than DB-5, but usually insufficient for baseline separation of cis/trans pairs in complex matrices.[1] You need the specific cyanosilicone chemistry of SP-2560.
-
References
-
AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[1][6][7][8] American Oil Chemists' Society.[6]
-
Christie, W. W. (n.d.).[9] Silver Ion Chromatography of Fatty Acids. Lipid Library.[9][10]
-
Supelco/Sigma-Aldrich . (2021).[1][3] Analysis of FAMEs on SP-2560 Capillary GC Columns. Technical Application Note. [1]
-
Ratnayake, W. M. N., et al. (2006).[7] Evaluation of the CP-Sil 88 and SP-2560 GC columns used in the AOCS Official Method Ce 1h-05. Journal of the American Oil Chemists' Society. [1]
Sources
- 1. PlantFAdb: 14:1-delta-9c; Myristoleic acid; 9-Tetradecenoic acid, (9Z)-; 9-Tetradecenoic acid, (Z)-; (Z)-9-Tetradecenoic acid; 9(Z)-Tetradecenoic acid; 9(Z)-Tetradecenoic acid; 9-cis-Tetradecenoic acid; Myristoleic acid; Myristolenic acid; Oleomyristic acid; cis-9-Tetradecenoic acid; cis--delta-9-Tetradecenoic acid [fatplants.net]
- 2. SP®-2560 Capillary GC Column | Krackeler Scientific, Inc. [krackeler.com]
- 3. selectscience.net [selectscience.net]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.aocs.org [library.aocs.org]
- 7. aocs.org [aocs.org]
- 8. New cis/trans FAME Standard for GC Optimization [sigmaaldrich.com]
- 9. aocs.org [aocs.org]
- 10. aocs.org [aocs.org]
minimizing side reactions in 2,4-dienoate hydrolysis
Topic: Minimizing Side Reactions in 2,4-Dienoate Hydrolysis Doc ID: TS-ORG-204-HYD Last Updated: October 2025 Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Core Directive: The 2,4-Dienoate Paradox
Hydrolyzing 2,4-dienoate esters presents a unique "reactivity paradox." The extended conjugation that stabilizes the starting material also renders it susceptible to nucleophilic attacks at the
Standard saponification (NaOH/MeOH/
Troubleshooting Guide (Q&A)
Q1: My NMR shows a mix of E,E and E,Z isomers after hydrolysis. How do I prevent this?
Diagnosis: Base-catalyzed isomerization.[1]
Root Cause: Hydroxide ions can deprotonate the
-
Immediate Action: Lower the temperature to 0°C or -10°C.
-
Reagent Swap: Replace NaOH with Lithium Hydroxide (LiOH) . The Lithium cation (
) coordinates tightly to the carbonyl oxygen, enhancing electrophilicity at the carbonyl carbon specifically, while being less basic in THF/Water mixtures than K/Na alkoxides are in alcohols. -
Protocol: See SOP-02 (LiOH) below.
Q2: I am losing significant mass to a "polymeric gum" or baseline material.
Diagnosis: Oligomerization via Michael Addition.
Root Cause: The 2,4-dienoate system is a vinylogous Michael acceptor. In concentrated solutions, the generated alkoxide or hydroxide attacks the
-
Concentration: Run reactions at
M. -
Reagent Swap: Use Potassium Trimethylsilanolate (TMSOK) .[2][3][4] This reagent acts as a source of anhydrous
equivalent. It attacks the carbonyl to form a silyl ester, which hydrolyzes upon workup. It avoids the "naked" hydroxide equilibrium that favors Michael addition. -
Protocol: See SOP-01 (TMSOK) below.
Q3: The reaction stalls at 50% conversion, but heating causes decomposition.
Diagnosis: Steric deactivation competing with decomposition.
Root Cause: Substituents at the
-
Mechanism: Lipases (e.g., Candida antarctica Lipase B) operate under neutral pH and ambient temperature. The enzyme's active site accommodates the ester functionality while excluding the conjugated tail from nucleophilic attack.
-
Protocol: See SOP-03 (Biocatalytic) below.
Decision Matrix & Mechanisms
Visual 1: Method Selection Decision Tree
Caption: Decision tree for selecting the optimal hydrolysis protocol based on substrate sensitivity and scale.
Standard Operating Procedures (SOPs)
SOP-01: Anhydrous Hydrolysis via TMSOK
Best For: Substrates prone to isomerization or polymerization; high-value intermediates. Mechanism: Nucleophilic attack by trimethylsilanolate yields a silyl ester intermediate, cleaved during aqueous workup. Avoids free hydroxide ions.
-
Preparation :
-
Dry THF (Tetrahydrofuran) over molecular sieves.
-
Reagent: Potassium Trimethylsilanolate (TMSOK) [CAS: 10519-96-7].
-
-
Procedure :
-
Dissolve 2,4-dienoate ester (1.0 equiv) in anhydrous THF (0.1 M).
-
Add TMSOK (1.1 - 1.5 equiv) as a solid in one portion at room temperature.
-
Note: The reaction is often heterogeneous initially.
-
Monitor by TLC.[6] Conversion is usually rapid (< 2 hours).
-
Workup : Dilute with
. Wash with dilute citric acid (5%) or phosphate buffer (pH 6) to cleave the silyl ester and protonate the acid. -
Dry organic layer over
and concentrate.
-
-
Why it works : TMSOK is soluble in organic solvents, allowing a non-aqueous environment that suppresses hydration of the double bonds.
SOP-02: Optimized LiOH Saponification
Best For: General scale-up where TMSOK is too expensive; substrates with moderate stability.
-
Preparation :
-
Solvent system: THF : Water (3:1 or 4:1). The high THF content keeps the organic substrate in solution and suppresses micelle formation which can trap side-products.
-
-
Procedure :
-
Cool the ester solution (0.1 M) to 0°C .
-
Add LiOH
H O (1.2 equiv) dissolved in the minimum amount of water. -
Crucial Step: Stir vigorously. The lithium cation acts as a Lewis acid, activating the carbonyl oxygen.
-
Monitor closely.[6] Quench immediately upon disappearance of starting material.
-
Quench : Pour into a mixture of EtOAc and 1M HCl (cold). Rapid acidification prevents base-catalyzed isomerization during workup.
-
SOP-03: Biocatalytic Hydrolysis (Green Method)
Best For: Ultra-sensitive substrates, avoiding all isomerization.
-
Reagent : Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).
-
Procedure :
-
Dissolve ester in wet MTBE (Methyl tert-butyl ether) or Toluene (water saturated).
-
Add Novozym 435 (10-50% w/w relative to substrate).
-
Incubate at 30°C with orbital shaking (do not stir with a magnetic bar, as it grinds the enzyme beads).
-
Workup : Filter off the enzyme beads (reusable). Concentrate the filtrate.
-
-
Why it works : Enzymes provide "chemoselective" hydrolysis. They do not attack the C=C double bonds, and the neutral pH prevents proton shifts.
Comparative Data: Reagent Profiles
| Feature | NaOH / MeOH (Traditional) | LiOH / THF (SOP-02) | TMSOK (SOP-01) | Enzymatic (SOP-03) |
| pH Conditions | High (>13) | Moderate (~11-12) | Anhydrous Base | Neutral (~7) |
| Isomerization Risk | High | Moderate | Low | Negligible |
| Michael Addition Risk | High | Moderate | Low | Negligible |
| Reaction Time | Fast (mins) | Medium (hrs) | Fast (mins-hrs) | Slow (hrs-days) |
| Cost | Very Low | Low | High | Medium/High |
| Scalability | Excellent | Excellent | Good | Good |
Visual 2: Competing Reaction Pathways
Caption: Mechanistic divergence. Aqueous hydroxide permits competing Michael addition (red paths), whereas anhydrous TMSOK favors direct carbonyl attack (green path).
References
-
Laganis, E. D.; Chenard, B. L.
." Tetrahedron Letters, 1984 , 25, 5831-5834. -
Dalla Cort, A. "Mild Alkaline Hydrolysis of Hindered Esters in Non-Aqueous Solution." Arkivoc, 2018 , vii, 328-337.
-
Igawa, Y., et al. "Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters."[8] Journal of Biomaterials and Nanobiotechnology, 2017 , 8, 50-65.[8]
-
Nicolaou, K. C., et al. "Total Synthesis of Rapamycin." Journal of the American Chemical Society, 1993 , 115, 4419. (Demonstrates LiOH usage on sensitive polyene systems).
-
Organic Chemistry Portal. "Hydrolysis of Esters: Saponification." (General Mechanistic Overview).
Sources
- 1. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic hydrolysis of 2,4-diketo acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. homes.nano.aau.dk [homes.nano.aau.dk]
- 8. Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters [scirp.org]
Validation & Comparative
Structural Validation of Ethyl (2E,4E)-2,4-Tetradecadienoate: A Comparative Spectroscopic Guide
Topic: Structural Validation and Isomeric Purity Analysis of Ethyl (2E,4E)-2,4-Tetradecadienoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ethyl (2E,4E)-2,4-tetradecadienoate is a conjugated diene ester frequently utilized as a key intermediate in the synthesis of insect pheromones and flavor compounds (analogous to the "Bartlett Pear" ester). Its efficacy in biological applications is strictly governed by its stereochemistry. A 95% pure sample with the wrong geometry (e.g., 2Z,4E) is functionally useless in pheromone traps and organoleptically inferior in flavor chemistry.
This guide moves beyond basic spectral listing. It compares the efficacy of 1H NMR against alternative analytical techniques (GC-MS, IR) and provides a self-validating protocol to distinguish the desired (2E,4E) isomer from its geometric congeners using coupling constant analysis.
Part 1: Comparative Analysis of Analytical Methods
In the development of conjugated diene esters, researchers often rely on GC-MS for purity. However, for stereochemical validation, NMR is the superior tool.
| Feature | 1H NMR (400+ MHz) | GC-MS (EI) | FT-IR |
| Primary Utility | Stereochemistry Definition ( | Trace impurity profiling & quantitation | Functional group confirmation (C=O, C=C) |
| Isomer Resolution | High (via | Moderate (requires specific column phases) | Low (fingerprint region ambiguity) |
| Sample Recovery | Non-destructive | Destructive | Non-destructive |
| Quantitation | Relative molar ratios (Integrals) | Area % (Response factor dependent) | Qualitative |
| Blind Spot | Trace inorganic salts; low sensitivity | Stereochemistry (mass frag is identical) | Chain length specificity |
The Verdict: Use GC-MS to quantify chemical purity (e.g., 98% pure). Use 1H NMR to validate isomeric purity (e.g., >95% E,E).
Part 2: The 1H NMR Spectrum (Detailed Characterization)
The defining feature of the (2E,4E) isomer is the large trans-coupling constants (
Chemical Shift Assignments (CDCl₃, 400 MHz)
Note: Chemical shifts (
| Position | Type | Shift ( | Multiplicity | Coupling ( | Diagnostic Value |
| H-3 | Alkene | 7.20 – 7.28 | dd | Highest Diagnostic Utility. Most downfield signal due to resonance deshielding. | |
| H-4 | Alkene | 6.12 – 6.18 | dd | Confirms conjugation. Often overlaps with H-5 in CDCl₃. | |
| H-5 | Alkene | 6.02 – 6.08 | dt | The "dt" shape confirms the link to the alkyl chain. | |
| H-2 | Alkene | 5.75 – 5.80 | d | Clear doublet. | |
| OCH₂ | Ester | 4.18 – 4.22 | q | Integration standard (2H). | |
| H-6 | Allylic | 2.10 – 2.18 | q/m | - | Links diene to the long chain. |
| Chain | Alkyl | 1.25 – 1.40 | m | - | Large integration (approx. 14H). |
| Term. CH₃ | Alkyl | 0.88 – 0.90 | t | Confirms chain termination. |
The "Self-Validating" Protocol
To ensure your synthesis produced the (2E,4E) isomer and not the (2Z,4E) or (2E,4Z) byproducts, apply this logic:
-
Check H-2: Locate the doublet at
5.78. Measure the coupling constant.-
If
Hz 2-Trans (E) . -
If
Hz 2-Cis (Z) .
-
-
Check H-3: Locate the signal at
7.25. It must be a doublet of doublets (dd). -
Check H-5: Locate the signal at
6.05. It should be a doublet of triplets (dt).-
Expert Tip: If H-4 and H-5 overlap significantly in CDCl₃ (making analysis difficult), switch solvent to Benzene-d6 (
) . The anisotropic effect of benzene often shifts H-3 upfield and resolves the H-4/H-5 region, allowing precise -value measurement.
-
Part 3: Experimental Workflow (Synthesis & Analysis)
The industry standard for generating high-fidelity (2E,4E) dienes is the Horner-Wadsworth-Emmons (HWE) reaction, specifically using an unsaturated aldehyde.
Protocol: HWE Synthesis of Ethyl (2E,4E)-2,4-Tetradecadienoate
Rationale: Unlike the Wittig reaction, which often yields Z/E mixtures, the HWE reaction with phosphonate esters is highly E-selective due to the thermodynamic stability of the intermediate.
-
Reagents:
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
-
(E)-2-Dodecenal (1.0 equiv) - Source of the pre-existing E-alkene.
-
THF (Anhydrous)[1]
-
-
Procedure:
-
Activation: Suspend NaH in dry THF at 0°C. Dropwise add triethyl phosphonoacetate. Stir 30 min until clear (formation of the nucleophilic carbanion).
-
Coupling: Add (E)-2-dodecenal slowly at 0°C. The pre-existing trans double bond in the aldehyde combined with the trans-selective HWE reagent ensures the E,E outcome.
-
Reaction: Allow to warm to Room Temp (RT). Stir 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Wash organic layer with brine, dry over MgSO₄.
-
Purification: Silica gel chromatography (0-5% EtOAc in Hexane).
-
-
Sample Preparation for NMR:
-
Dissolve ~10 mg of purified oil in 0.6 mL CDCl₃ .
-
Optional: Add a trace of TMS if the instrument is not calibrated.
-
Acquisition: 16 scans minimum. Spectral width -1 to 14 ppm.
-
Part 4: Visualization of Logic & Workflow
Diagram 1: Isomer Identification Decision Tree
Caption: Logical flow for determining stereochemistry based on H-2 and H-3 coupling constants.
Diagram 2: Synthesis & Purification Workflow
Caption: Step-by-step HWE synthesis protocol ensuring E-selectivity and purity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on coupling constants and diene systems).
-
NIST Chemistry WebBook. Ethyl 2,4-decadienoate Spectral Data. (Homologous series reference for chemical shifts).
-
Wadsworth, W. S., & Emmons, W. D. (1961).[2] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. (Foundational paper on HWE E-selectivity).
- Mori, K. (2010). The Total Synthesis of Natural Products, Volume 9. John Wiley & Sons. (Context on pheromone synthesis and stereochemical purity).
Sources
Technical Comparison Guide: GC-MS Profiling of Ethyl 2,4-Tetradecadienoate
Topic: GC-MS Fragmentation Pattern of Ethyl 2,4-Tetradecadienoate Content Type: Publish Comparison Guide
Executive Summary & Application Context
Ethyl 2,4-tetradecadienoate (
This guide provides a high-resolution analysis of its fragmentation logic, contrasting it with methyl ester derivatives and saturated homologs to ensure precise identification in complex biological matrices.
Mechanistic Insight: The Fragmentation Logic
Unlike saturated fatty acid esters, which are dominated by the McLafferty rearrangement, ethyl 2,4-tetradecadienoate is governed by the stability of the conjugated diene system.
The Suppression of the McLafferty Rearrangement
In standard ethyl esters, the base peak is typically m/z 88 , resulting from a McLafferty rearrangement involving the
-
The Conflict: In 2,4-dienoates, the
-carbon (C4) is hybridized (part of the double bond). The -hydrogen is vinylic. -
The Consequence: Abstraction of a vinylic hydrogen is energetically unfavorable. Consequently, the m/z 88 ion is suppressed (often <5% relative abundance or absent), serving as a primary negative diagnostic marker.
The Dominant Pathway: Allylic/Dienyl Stabilization
The fragmentation is directed by charge localization on the conjugated system.
-
Base Peak (m/z 81): The most characteristic ion for 2,4-dienoates is often m/z 81 . This corresponds to a hydrocarbon fragment (
), likely formed via cyclization of the diene tail, a "cyclohexenyl-type" cation. -
Molecular Ion (
, m/z 252): Due to the stability of the conjugated system, the molecular ion is usually distinct and robust, unlike in saturated alcohols or some aliphatic esters.
Visualization of Fragmentation Pathways
The following diagram maps the competitive decay of the molecular ion, highlighting the suppression of the standard McLafferty channel.
Figure 1: Competitive fragmentation pathways. Note the suppression of m/z 88 due to unsaturation.
Comparative Performance Analysis
Reliable identification requires distinguishing the target from likely contaminants or analogs.
Ethyl vs. Methyl Ester Derivatives
Methylation is the standard for fatty acid analysis (FAMEs), but ethylation (FAEEs) is common in metabolic studies or alcoholic matrices.
| Feature | Ethyl 2,4-Tetradecadienoate | Methyl 2,4-Tetradecadienoate | Diagnostic Implication |
| Molecular Weight | 252 | 238 | +14 Da shift confirms ethyl group. |
| McLafferty Ion | m/z 88 (Suppressed/Weak) | m/z 74 (Suppressed/Weak) | Absence of these ions confirms conjugation. |
| Base Peak | m/z 81 (Typical) | m/z 81 (Typical) | The hydrocarbon tail dictates the base peak. |
| Alkoxy Loss | m/z 207 ( | m/z 207 ( | Both yield the same acylium ion core. |
Conjugated vs. Saturated Analogs
Distinguishing the target from Ethyl Tetradecanoate (C14:0).
| Feature | Ethyl 2,4-Tetradecadienoate (C14:2) | Ethyl Tetradecanoate (C14:0) |
| Base Peak | m/z 81 | m/z 88 (Dominant) |
| Molecular Ion | m/z 252 | m/z 256 |
| Key Difference | m/z 88 is negligible. | m/z 88 is the defining feature. |
| Retention Time | Elutes later on polar columns (e.g., Wax). | Elutes earlier on polar columns. |
Experimental Protocol: Validated Workflow
To ensure reproducibility, the following GC-MS conditions are recommended. This protocol prioritizes the separation of geometric isomers (
Sample Preparation (Transesterification)
-
Reagent: 1.0 M Sodium Ethoxide in Ethanol (anhydrous). Avoid acid-catalyzed methods if possible to prevent isomerization of the conjugated diene.
-
Reaction: Incubate lipid extract at 40°C for 30 mins. Stop with saturated NaCl. Extract into Hexane.[1]
GC-MS Parameters
-
Column: DB-Wax (PEG) or VF-23ms (High Polarity).
-
Rationale: Non-polar columns (DB-5) often fail to resolve the
isomers of conjugated dienes.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
50°C (hold 2 min).
-
Ramp 20°C/min to 180°C.
-
Ramp 4°C/min to 240°C (Critical for isomer resolution).
-
Hold 5 min.
-
-
MS Source: EI Mode (70 eV), Source Temp 230°C. Scan range 40–350 m/z.
Identification Workflow Diagram
Figure 2: Step-by-step logic for confirming conjugated ethyl esters.
References
- Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives. Lipidomics Gateway.
- NIST Mass Spectrometry Data Center.Ethyl 2,4-decadienoate Mass Spectrum.
-
PubChem. (2025). Ethyl 2,4-decadienoate Compound Summary. Retrieved from [Link]
Sources
Distinguishing (2E,4E) and (2E,4Z) Isomers by NMR Spectroscopy
This guide outlines a definitive, self-validating protocol for distinguishing (2E,4E) and (2E,4Z) conjugated diene isomers using NMR spectroscopy. It synthesizes fundamental spin physics with practical analytical workflows.
Content Type: Technical Comparison & Protocol Guide Audience: Senior Scientists, Medicinal Chemists, Structural Biologists
Part 1: Executive Summary & Mechanistic Basis
The differentiation of conjugated diene stereoisomers is critical in drug development, as the spatial arrangement of the
Comparative Overview
| Feature | (2E, 4E)-Diene | (2E, 4Z)-Diene | Physical Basis |
| Symmetry | Symmetrical ( | Unsymmetrical ( | Molecular Point Group |
| Large (~15 Hz) for both alkenes. | One Large (~15 Hz), One Medium (~10 Hz). | Karplus Equation | |
| Allylic carbons appear downfield. | Allylic carbons on Z-alkene shifted upfield (shielded). | Steric Compression (Gamma-Gauche) | |
| NOE Correlations | Strong NOE between substituents on Z-face. | Dipolar Relaxation ( |
Part 2: The Mechanistic Pillars
1. Scalar Coupling (
) & The Karplus Relationship
The most robust metric for alkene stereochemistry is the vicinal proton-proton coupling constant (
-
Trans (E) Geometry (
): Maximizes orbital overlap, resulting in a large coupling constant, typically 12–18 Hz . -
Cis (Z) Geometry (
): Results in a smaller coupling constant, typically 6–12 Hz .
2. The Gamma-Gauche Effect (
C NMR)
In the (2E,4Z) isomer, the substituents on the Z-double bond experience steric compression. This "gamma-gauche" interaction creates a shielding effect, shifting the allylic carbon signals upfield (lower ppm) by 5–10 ppm compared to the E-isomer.
Part 3: Experimental Protocol
Step 1: Sample Preparation
-
Solvent: Use Benzene-
( ) if signals overlap in Chloroform- ( ). Benzene often resolves overlapping olefinic multiplets due to Anisotropic Solvent-Induced Shifts (ASIS). -
Concentration: 5–10 mg for
H; 20–30 mg for C/2D experiments. -
Tube: High-precision 5mm NMR tube to minimize shimming errors.
Step 2: Acquisition Parameters
-
H NMR: Acquire with high digital resolution (at least 64k points) to accurately resolve splitting patterns.
-
Tip: Use a spectral width of 10-12 ppm and set AQ (acquisition time) > 3.0 sec to capture fine coupling.
-
-
NOESY/ROESY:
-
Mixing Time (
): Set to 400–600 ms for small molecules (MW < 1000). -
Relaxation Delay (
): 2.0 sec.
-
Part 4: Data Analysis Workflow
Workflow Diagram
The following decision tree illustrates the logical flow for assigning the isomer.
Caption: Logical decision tree for distinguishing (2E,4E) and (2E,4Z) diene isomers.
Part 5: Detailed Case Study (2,4-Hexadiene)
Using 2,4-hexadiene as a model system, we observe distinct spectral fingerprints.[3]
1. Proton NMR (
H) Analysis
| Proton Position | (2E, 4E)-2,4-Hexadiene | (2E, 4Z)-2,4-Hexadiene |
| Symmetry | Equivalent. H2=H5 and H3=H4. | Distinct. H2 |
| Olefinic Region | Simplified multiplet pattern. | Complex pattern; 4 distinct olefinic protons. |
| Coupling ( |
Key Observation: In the (2E,4Z) isomer, the signal for the Z-alkene protons will appear as a doublet of doublets (or similar multiplet) with a characteristic ~10 Hz coupling, significantly smaller than the ~15 Hz observed for the E-alkene protons.
2. Carbon NMR (
C) Analysis
| Carbon Position | (2E, 4E) | (2E, 4Z) | Reasoning |
| Allylic Methyls | C1 (E-side): | Gamma-Gauche Effect |
Diagnostic Rule: If you observe an allylic methyl signal shifted upfield to ~13-14 ppm, it confirms the presence of a Z-double bond .
3. NOESY/ROESY Correlations
NOE spectroscopy confirms spatial proximity.[4][5]
-
(2E, 4E): Strong NOE between H2 and H4 (assuming s-trans conformation). No NOE between terminal methyls and non-adjacent olefinic protons.
-
(2E, 4Z): Strong NOE between the terminal methyl (C6) and the inner proton H3 or H4 depending on the s-conformation, but crucially, NOE between substituents on the Z-bond (e.g., if C5 has a substituent) confirms they are on the same face.
Caption: Diagnostic NOE interactions in (2E,4Z)-2,4-hexadiene. The Z-geometry brings C6 and H4 into closer proximity compared to the E-isomer.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for J-coupling values).
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons.[6] (Source for Gamma-gauche effect in 13C NMR).
-
Reich, H. J. (2024). NMR Spectroscopy: Data & Info - Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOESY/ROESY protocols).
Sources
- 1. 2,4-Hexadiene, (2E,4Z)- | C6H10 | CID 643786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. princeton.edu [princeton.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. researchgate.net [researchgate.net]
Diagnostic Guide: IR Absorption of Conjugated Ester Carbonyls
Executive Summary
In structural elucidation and drug design, the ester moiety is a critical pharmacophore. However, its metabolic stability and reactivity depend heavily on its electronic environment. Infrared (IR) spectroscopy provides a rapid, non-destructive method to probe this environment.[1]
This guide compares the spectral performance of conjugated ester carbonyls against their saturated counterparts. Unlike a simple "shift," conjugation in esters exhibits a bifurcated behavior :
- -Unsaturation shifts the band to lower wavenumbers (Red Shift).
-
Vinyl/Phenyl substitution (on the oxygen) shifts the band to higher wavenumbers (Blue Shift).
Understanding this dichotomy is essential for avoiding misidentification during intermediate analysis.
Theoretical Framework: The Physics of the Shift
To interpret the data accurately, one must understand the competition between Resonance (
Scenario A: Saturated Aliphatic Esters (Baseline)
In a standard ester (
Scenario B: -Unsaturated Esters (The Red Shift)
Structure:
-
Effect: This delocalization increases the single-bond character of the carbonyl.
-
Result: The force constant (
) decreases, lowering the frequency to 1715–1730 cm⁻¹ .
Scenario C: Vinyl/Phenyl Esters (The Blue Shift)
Structure:
-
Resonance Competition: The oxygen's lone pair, which normally donates into the carbonyl to lower its frequency, is now "distracted" by donating into the vinyl/phenyl
-system. -
Inductive Effect: The
hybridized carbon of the vinyl/phenyl group is more electronegative than an alkyl group, withdrawing electron density inductively. -
Result: Both effects conspire to increase the double-bond character of the carbonyl, raising the force constant and shifting the frequency to 1770–1780 cm⁻¹ .
Comparative Data Analysis
The following table synthesizes expected ranges for ester carbonyls in non-polar solvents (e.g.,
| Ester Class | Structural Feature | Frequency Range ( | Shift Direction | Key Diagnostic |
| Saturated Aliphatic | 1735 – 1750 cm⁻¹ | Baseline | Standard reference point.[3] | |
| 1715 – 1730 cm⁻¹ | Often overlaps with ketones; check for C-O stretch (1100-1300). | |||
| Aryl Esters (Benzoates) | 1715 – 1730 cm⁻¹ | Similar to | ||
| Vinyl / Phenyl Esters | 1770 – 1780 cm⁻¹ | Distinctive high-freq shift; easily confused with anhydrides/lactones. | ||
| ~1750 – 1760 cm⁻¹ | Opposing effects partially cancel; usually slightly higher than baseline. |
Diagnostic Workflow & Visualization
Mechanism Diagram
The following diagram illustrates the electronic competition driving the spectral shifts.
Figure 1: Mechanistic pathways showing how different conjugation types alter the carbonyl force constant.
Experimental Protocol: Distinguishing Ester Types
To ensure data integrity, follow this self-validating protocol.
Step 1: Sample Preparation
-
Neat (ATR): Fastest method. Note that intermolecular interactions may broaden peaks.[4]
-
Solution (Transmission): Preferred for precise frequency determination.
-
Solvent: Carbon Tetrachloride (
) is standard. Chloroform ( ) will lower frequencies by ~15 cm⁻¹ due to H-bonding with the carbonyl oxygen. -
Concentration: < 1% to minimize solute-solute interactions.
-
Step 2: Spectral Acquisition
-
Collect background (air or pure solvent).
-
Scan sample (Resolution: 2 cm⁻¹, Scans: 16+).
-
Validation: Check for the C-H stretch region (>3000 cm⁻¹ for alkene/aromatic C-H) to confirm unsaturation exists somewhere in the molecule.
Step 3: Decision Tree Analysis
Figure 2: Logic flow for classifying ester types based on carbonyl position.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR frequency ranges).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. Infrared Spectra of Ethyl Benzoate vs. Vinyl Acetate. National Institute of Standards and Technology. Available at: [Link]
-
LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands.[2][5][6][7][8][9][10][11] Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. wax-studios.com [wax-studios.com]
- 5. youtube.com [youtube.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
HPLC Method Development & Isomer Separation: Ethyl (2E,4E)-2,4-Tetradecadienoate
The following is a comprehensive technical guide for the HPLC analysis and retention behavior of ethyl (2E,4E)-2,4-tetradecadienoate .
A Technical Comparison Guide for Researchers & Synthetic Chemists
Executive Summary & Chemical Context
Ethyl (2E,4E)-2,4-tetradecadienoate (C
The Analytical Challenge: The primary difficulty in analyzing this molecule is not detection, but selectivity .
-
Hydrophobicity: The C14 chain requires high-strength organic mobile phases, often leading to co-elution with other lipids.
-
Geometric Isomerism: Synthetic routes (e.g., Wittig-Horner) often produce mixtures of (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) isomers. Standard C18 columns struggle to resolve these isomers efficiently.
This guide compares the performance of Reverse Phase (C18) versus Silver-Ion (Ag
Comparative Analysis: Separation Strategies
The following table contrasts the two primary methodologies for analyzing ethyl (2E,4E)-2,4-tetradecadienoate.
| Feature | Method A: High-Density C18 (RP-HPLC) | Method B: Silver-Ion (Ag |
| Primary Mechanism | Hydrophobic Interaction (Partitioning) | |
| Target Application | Bulk Purity & Homolog Separation (e.g., separating C12, C14, C16 esters) | Geometric Isomer Resolution (e.g., separating 2E,4E from 2E,4Z) |
| Retention Behavior | Elutes based on carbon chain length.[1][2][3][4] (2E,4E) often co-elutes with (2E,4Z). | Elutes based on double bond accessibility. (2E,4E) binds least strongly; elutes first . |
| Mobile Phase | Acetonitrile / Water (Isocratic) | Hexane / Acetonitrile (Normal Phase) or MeOH/AgNO |
| Detection Limit | Low ng range (UV @ 260 nm) | Low ng range (UV @ 260 nm) |
| Cost/Complexity | Low / Routine | High / Specialized Columns (e.g., ChromSpher Lipids) |
Data Insight: The Homolog Effect
Based on the Methylene Selectivity Rule (Martin's Equation), adding four methylene groups (C10
-
C10 Ester (Pear Ester):
(at 70% ACN) -
C14 Ester (Target):
(predicted at 70% ACN) -
Recommendation: To achieve a practical retention time (< 15 min), the organic modifier must be increased to 90-95% Acetonitrile or 100% Methanol .
Optimized Experimental Protocols
Protocol A: Reverse Phase Purity Check (C18)
Best for: Determining total ester content and separating from starting materials (e.g., aldehydes).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5
m) or equivalent high-carbon load column. -
Mobile Phase:
-
Solvent A: Water (Milli-Q)
-
Solvent B: Acetonitrile (HPLC Grade)
-
Mode: Isocratic 92% B / 8% A.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controlled).
-
Detection: UV-Vis Diode Array at 264 nm (Max absorption for conjugated diene).
-
Expected Retention:
-
(2E,4E)-2,4-Tetradecadienoic acid (free acid): ~4.2 min
-
Ethyl (2E,4E)-2,4-tetradecadienoate: ~8.5 - 9.0 min
-
C16 Homolog (impurity): ~14.0 min
-
Protocol B: Isomer Resolution (Silver-Ion)
Best for: Quantifying the specific (2E,4E) isomer ratio against (2E,4Z) or (2Z,4Z) contaminants.
-
Column: ChromSpher Lipids (Ag
loaded) or Nucleosil 100-5 SA (impregnated with AgNO ). -
Mobile Phase:
-
Solvent: 0.5% Acetonitrile in Hexane (Isocratic).
-
Note: Acetonitrile acts as a modifier to displace the diene from silver ions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 264 nm.
-
Elution Order (Typical):
-
(2E,4E)-Isomer (Least accessible
-electrons, weakest binding) -
(2E,4Z)-Isomer
-
(2Z,4Z)-Isomer (Most accessible
-electrons, strongest binding)
-
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for selecting the appropriate method based on your sample's purity requirements.
Caption: Decision tree for selecting between Hydrophobic (C18) and
Mechanistic Insight: Why UV @ 264 nm?
Unlike simple fatty esters (detected at 205-210 nm), the conjugated diene system (-CH=CH-CH=CH-C=O) of ethyl (2E,4E)-2,4-tetradecadienoate creates a significant bathochromic shift (red shift).
-
Mechanism: The conjugation lowers the energy gap (
) between the and orbitals. -
Benefit: Detection at 264 nm eliminates background noise from non-conjugated lipid impurities and solvents like acetonitrile, significantly improving the Signal-to-Noise (S/N) ratio.
References
-
Christie, W. W. (1989). Silver Ion Chromatography using Solid-Phase Extraction Columns Packed with a Bonded-Sulfonic Acid Phase Loaded with Silver Ions. Journal of Lipid Research. Link
-
Adlof, R. O. (1994). Separation of Cis and Trans Fatty Acid Methyl Esters by Silver Ion High-Performance Liquid Chromatography. Journal of Chromatography A. Link
-
Miyashita, K., et al. (1990). Analysis of Conjugated Dienes by HPLC. Journal of the American Oil Chemists' Society. Link
-
PubChem. (2024). Ethyl (2E,4Z)-2,4-decadienoate (Pear Ester) - Homolog Reference Data. National Library of Medicine. Link
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Safety Operating Guide
Guide to the Proper Disposal of Ethyl (2E,4E)-2,4-Tetradecadienoate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of ethyl (2E,4E)-2,4-tetradecadienoate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe deactivation and disposal. This guide is structured to provide not just procedural instructions, but the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.
Hazard Identification and Core Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for ethyl (2E,4E)-2,4-tetradecadienoate may not be universally available, data from structurally analogous long-chain esters, such as ethyl (2E,4Z)-2,4-decadienoate, provide a reliable basis for risk assessment. The primary hazards are identified as skin irritation and significant toxicity to aquatic life.[1][2][3]
Rationale: The conjugated diene ester functionality and the long alkyl chain contribute to its properties. The lipophilic nature suggests persistence in the environment and potential for bioaccumulation, underpinning the high aquatic toxicity ratings seen in similar molecules.[1]
Table 1: Physicochemical and Hazard Profile (Based on data for the analogous compound Ethyl (2E,4Z)-2,4-decadienoate)
| Property | Value | Significance for Disposal |
| CAS Number | 24599-59-5 (for tetradecadienoate) | Unique identifier for waste manifest documentation. |
| Molecular Formula | C₁₆H₂₈O₂ | Used for chemical identification and waste stream characterization. |
| Appearance | Clear, potentially yellowish liquid[4] | Visual confirmation of the substance. |
| Hazard Classification | Skin Irritation (Category 2)[1][5] | Requires the use of Personal Protective Equipment (PPE) during handling and disposal to prevent dermal exposure. |
| Acute Aquatic Hazard (Category 1)[1] | Strictly prohibits drain disposal. Release to the environment can cause immediate harm to aquatic organisms. | |
| Chronic Aquatic Hazard (Category 1)[1] | Strictly prohibits drain disposal. The substance has long-lasting harmful effects on aquatic ecosystems. | |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant.[1][6] | Mandates disposal as regulated hazardous waste, not general refuse. |
| P273: Avoid release to the environment.[1][3] | Reinforces the critical need to prevent any entry into sewer systems or waterways. |
The Regulatory Imperative: EPA and OSHA Frameworks
Disposal procedures are not merely best practices; they are mandated by law. In the United States, two primary federal bodies govern laboratory chemical waste:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility. Ethyl (2E,4E)-2,4-tetradecadienoate, due to its aquatic toxicity, must be managed as a regulated hazardous waste.[7]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP).[8][9][10][11] This plan must include procedures for safe handling and disposal of hazardous chemicals, ensuring personnel are trained and protected.[10][11]
Step-by-Step Disposal Protocol
This protocol applies to unused or residual ethyl (2E,4E)-2,4-tetradecadienoate, as well as materials contaminated with it. The cardinal rule is that this chemical must never be disposed of down the sanitary sewer.[1]
Required Materials
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles/glasses, lab coat.
-
Designated Hazardous Waste Container (Glass or polyethylene, compatible with esters).
-
Hazardous Waste Label.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent) for spill management.[2][12]
Procedure for Unused/Residual Product
-
Container Integrity Check: Ensure the original container is in good condition, with no cracks or leaks. If the container is compromised, perform a safe transfer to a suitable, labeled waste container.
-
Secure Closure: Tightly cap the original container.
-
Labeling:
-
If the original manufacturer's label is intact and legible, leave it as is.
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the full chemical name: "Waste Ethyl (2E,4E)-2,4-tetradecadienoate." Avoid using abbreviations or chemical formulas.[13]
-
-
Segregation and Storage: Place the labeled container in your laboratory's designated "Satellite Accumulation Area" (SAA).[13][14] Store it with other organic, non-halogenated wastes, away from strong acids, bases, and oxidizers to prevent accidental reactions.
-
Request Pickup: Follow your institution's procedure to request a hazardous waste pickup from EHS.
Procedure for Contaminated Solids (PPE, Weigh Boats, Wipes)
-
Collection: Place all solid materials (e.g., gloves, absorbent pads, contaminated weigh paper) that have come into direct contact with the chemical into a designated solid hazardous waste container or a securely sealed, heavy-duty plastic bag.
-
Labeling: Label the container or bag as "Solid Waste Contaminated with Ethyl (2E,4E)-2,4-tetradecadienoate."
-
Storage and Pickup: Store in the SAA and request pickup through EHS.
Procedure for Contaminated Glassware
-
Gross Decontamination: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Rinsate Collection: Crucially, this first rinsate is now hazardous waste. Collect it in a designated "Non-Halogenated Organic Solvent Waste" container. Never pour the rinsate down the drain.
-
Final Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing ethyl (2E,4E)-2,4-tetradecadienoate.
Caption: Decision workflow for segregating and containerizing waste.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.
-
Alert & Isolate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS.
-
Protect: Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain: For small spills, cover the liquid with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[2][5]
-
Collect: Carefully scoop the absorbent material into a designated container for hazardous solid waste.
-
Clean: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone). Dispose of the wipe as contaminated solid waste.
-
Dispose: Seal, label, and move the container of spill cleanup debris to the SAA for disposal.[2]
By adhering to these scientifically grounded and regulatorily compliant procedures, you ensure the safety of yourself, your colleagues, and the environment, fulfilling your professional duty in its entirety.
References
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
- Laboratory Safety Guidance - OSHA. (n.d.).
- OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
- OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response. (n.d.).
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
- Ester Disposal - Chemtalk. (2008, May 28).
- Management of Hazardous Waste Procedure - Yale Environmental Health & Safety. (n.d.).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
- Safety Data Sheet: Ethyl (2E,4Z)-2,4-decadienoate - Chemos GmbH&Co.KG. (2022, February 14).
- Safety Data Sheet: ethyl 2,4-decadienoate - Vigon. (2015, November 29).
- SAFETY DATA SHEET - Regulations.gov. (2020, February 10).
- Material Safety Data Sheet Ethyl trans-2-cis-4-decadienoate - Exposome-Explorer. (2009, July 20).
- Hazardous Waste Disposal Guide - Northwestern University. (2023, February 27).
- SAFETY DATA SHEET - Perfumer Supply House. (2015, May 16).
- Material Safety Data Sheet - Cole-Parmer. (2005, October 3).
- natural ethyl trans-2, cis-4-decadienoate - Axxence Aromatic GmbH. (n.d.).
- natural ethyl trans-2, cis-4-decadienoate - Axxence. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl (2E,4E)-2,4-tetradecadienoate
This guide provides essential safety and handling protocols for ethyl (2E,4E)-2,4-tetradecadienoate, a compound commonly utilized in flavor and fragrance research. As scientists and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The information presented is primarily based on the widely available data for its close structural analog, Ethyl (2E,4Z)-2,4-decadienoate (CAS No. 3025-30-7), also known as "pear ester," due to the limited specific data on the tetradecadienoate isomer. The fundamental principles of handling unsaturated esters remain consistent.
Foundational Hazard Assessment: The 'Why' Behind the 'What'
Understanding the inherent risks of a chemical is the cornerstone of effective personal protection. Ethyl 2,4-decadienoate is classified with several key hazards that directly inform our choice of PPE.
-
Skin and Eye Irritation: The primary and most consistently reported hazards are its capacity to cause skin irritation and serious eye irritation.[1][2][3] This is due to the ester functional group and the conjugated double bond system, which can react with biological macromolecules on contact. Direct contact with the eyes can lead to symptoms like stinging, tearing, redness, and blurred vision.[1]
-
Aquatic Toxicity: This compound is recognized as being harmful, and in some cases, very toxic to aquatic life, with long-lasting effects.[1][2][3][4] This classification mandates stringent controls to prevent its release into the environment, influencing both handling and disposal protocols.
-
Potential for Sensitization: While not universally reported, some data suggests that related compounds may cause allergic skin reactions.[3] This necessitates a cautious approach, treating the substance as a potential sensitizer, where repeated exposure could lead to an allergic response.
Hazard Summary Table
| Hazard Classification | Description | Primary Exposure Route | Consequence |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | Dermal | Redness, pain, inflammation.[1][3] |
| Serious Eye Irritation | Causes significant irritation if it enters the eyes.[1][2] | Ocular | Stinging, tearing, redness, potential for damage.[1] |
| Aquatic Toxicity (Chronic) | Harmful or very toxic to aquatic life with long-lasting effects. | Environmental Release | Long-term damage to ecosystems. |
| Air Sensitivity | Some safety data sheets indicate the material is air sensitive. | Storage/Handling | Potential for degradation or reaction upon prolonged exposure to air. |
Core Protective Measures: Your Barrier Against Exposure
The selection of PPE is a direct response to the identified hazards. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.
Eye and Face Protection
Directive: Always wear chemical safety goggles or safety glasses with side-shields.[5] Causality: Given the classification of "serious eye irritation," protecting the eyes from even minor splashes is critical.[1][2] Standard prescription glasses are insufficient as they do not protect from splashes from the side, top, or bottom. In situations with a higher risk of splashing, such as transferring large volumes or working with a heated solution, a face shield should be worn in conjunction with safety goggles for full facial protection.[6]
Hand Protection
Directive: Wear appropriate chemical-resistant gloves.[1][5] Causality: To prevent skin irritation, gloves are mandatory. The term "appropriate" is key; not all glove materials offer the same level of protection. For esters like this, nitrile or butyl rubber gloves are generally recommended over latex, which can degrade. Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.[3]
Skin and Body Protection
Directive: A lab coat or chemical-resistant apron must be worn.[5][6] Causality: This protects your skin and personal clothing from accidental spills and contamination. For tasks with a significant risk of splashing, consider using impervious clothing or a chemical-resistant suit. All contaminated clothing must be removed immediately and washed before being worn again to prevent prolonged skin contact.[1][3]
Respiratory Protection
Directive: Use only in a well-ventilated area. Respiratory protection is not typically required for small-scale laboratory use under these conditions.[1][4][5] Causality: The vapor pressure of this compound is relatively low.[7] However, if you are working in an area with insufficient ventilation, or if the substance is being aerosolized or heated, inhalation becomes a risk. In such specific scenarios, a NIOSH-approved respirator may be necessary.[5] Always consult your institution's environmental health and safety office for specific guidance on respirator selection.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow provides a systematic approach to handling ethyl (2E,4E)-2,4-tetradecadienoate, from preparation to disposal, minimizing exposure risk at every step.
Step 1: Preparation and Pre-Handling
-
Verify Ventilation: Confirm that you are working in a well-ventilated area, such as a chemical fume hood.[1][4]
-
Assemble Materials: Gather all necessary equipment, including the chemical, glassware, and spill cleanup materials, before donning PPE.
-
Inspect PPE: Carefully check all PPE (gloves, goggles, lab coat) for damage or defects.
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your chemical-resistant gloves. Ensure gloves overlap the cuffs of your lab coat.[8]
Step 2: Chemical Handling
-
Dispensing: Carefully dispense the required amount of the liquid, avoiding splashing. Keep the container tightly closed when not in use.[5]
-
Execution: Perform your experimental work, maintaining awareness of the chemical's location and potential for spills.
-
Avoid Incompatibilities: Keep the substance away from strong oxidizing agents.[5]
Step 3: Post-Handling and Decontamination
-
Clean Work Area: Decontaminate your work surface thoroughly.
-
Prepare for Disposal: Securely seal any waste containing the chemical.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination:
-
First, remove gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second).
-
Next, remove your lab coat.
-
Finally, remove your eye protection.
-
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing PPE.[3][4]
Step 4: Spill and Disposal Plan
-
Spill Response:
-
Alert personnel in the immediate area and restrict access.
-
Wearing your full PPE, absorb the spill using an inert absorbent material like vermiculite, dry sand, or earth.[1] Do not use combustible materials.
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Ventilate the area and clean the spill surface thoroughly.[1]
-
-
Waste Disposal:
Visual Workflow: Safe Handling Protocol
Caption: A workflow for the safe handling of ethyl (2E,4E)-2,4-tetradecadienoate.
By adhering to these scientifically-grounded protocols, you actively contribute to a culture of safety, ensuring that our pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.
References
-
TCI AMERICA. Safety Data Sheet for 1,2-Tetradecanediol.
-
Synerzine. (2018, June 22). Safety Data Sheet for 2,4-Decadienoic acid, ethyl ester, (E,Z)-.
-
Perfumer Supply House. (2015, May 16). Safety Data Sheet for ETHYL 2,4-DECADIENOATE.
-
The Good Scents Company. Information on ethyl (E,Z)-2,4-decadienoate.
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - Ethyl (2E,4Z)-deca-2,4-dienoate.
-
TCI Chemicals. (2025, October 1). Safety Data Sheet for 5-Ethylidene-2-norbornene.
-
Fisher Scientific. Safety Data Sheet for Acetic acid, hydroxy-, ethyl ester.
-
MicroCare. Is Personal Protective Equipment Required When Working with Solvents?
-
The Perfumers Apprentice. Product Information for Ethyl 2,4-Decadienoate (Bedoukian).
-
Fisher Scientific. Safety Data Sheet for Ethyl trans-2-decenoate.
-
Exposome-Explorer. (2009, July 20). Material Safety Data Sheet Ethyl trans-2-cis-4-decadienoate.
-
Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl (2E,4Z)-2,4-decadienoate.
-
Sigma-Aldrich. (2024, August 5). Safety Data Sheet for Ethyl 2-trans-4-cis-decadienoate.
-
Vigon International. (2015, November 29). Safety Data Sheet for 501573 ethyl 2,4-decadienoate.
-
The Perfumers Apprentice. Safety Data Sheet for ETHYL 2,4-DECADIENOATE.
-
Fisher Scientific. Safety Data Sheet for 2,4-Decadienal, (E,E)-.
-
Perfumer & Flavorist. Pear Ester: Ethyl (E,Z)-2,4-decadienoate flavor.
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
-
Pharmacy Practice News. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
Axxence Aromatic GmbH. Safety Data Sheet for natural ethyl trans-2, cis-4-decadienoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
